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  • Product: 4-Methoxy-3-biphenylamine hydrochloride
  • CAS: 197147-24-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methoxy-3-biphenylamine Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-3-biphenylamine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and materials science. Its biph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-biphenylamine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and materials science. Its biphenylamine scaffold is a privileged structure found in numerous biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, its physicochemical properties, and potential applications, with a focus on empowering researchers in drug discovery and development.

Part 1: Chemical Structure and Identification

The core of 4-Methoxy-3-biphenylamine hydrochloride is the biphenylamine moiety, which consists of two phenyl rings linked by an amine group. The "4-Methoxy" and "3-" designations specify the positions of the methoxy (-OCH₃) and the second phenyl group on the primary aniline ring, respectively. The hydrochloride salt is formed by the protonation of the amine group.

Chemical Structure:

G Start Starting Materials: - 3-Bromo-4-methoxyaniline - Phenylboronic acid Step1 Suzuki Coupling Start->Step1 Pd catalyst, base Intermediate 4-Methoxy-3-biphenylamine Step1->Intermediate Step2 Acidification Intermediate->Step2 HCl in ether Product 4-Methoxy-3-biphenylamine Hydrochloride Step2->Product

Figure 2: Proposed synthetic workflow for 4-Methoxy-3-biphenylamine hydrochloride.

Experimental Protocol (Hypothetical):

Step 1: Suzuki Coupling

  • To a solution of 3-bromo-4-methoxyaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Methoxy-3-biphenylamine.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of carbon-carbon bonds in Suzuki couplings.

  • Base: The base is essential for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would lead to its deactivation.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified 4-Methoxy-3-biphenylamine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-3-biphenylamine hydrochloride.

Part 3: Potential Applications in Research and Drug Development

The biphenylamine scaffold is a key structural motif in many compounds with significant biological activity. Therefore, 4-Methoxy-3-biphenylamine hydrochloride serves as a valuable building block for the synthesis of novel therapeutic agents.

1. As a Precursor for PD-1/PD-L1 Inhibitors:

Recent research has highlighted the potential of biphenylamine derivatives as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical pathway in cancer immunotherapy.[1] The structural features of 4-Methoxy-3-biphenylamine make it an attractive starting point for the design and synthesis of novel small molecule checkpoint inhibitors.

2. In the Development of Novel Kinase Inhibitors:

The biphenylamine core is also present in a variety of kinase inhibitors. The specific substitution pattern of 4-Methoxy-3-biphenylamine could be exploited to develop selective inhibitors for various kinases implicated in cancer and other diseases.

3. In Materials Science:

Derivatives of biphenylamines are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transporting properties.

Part 4: Analytical Methods for Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Methoxy-3-biphenylamine hydrochloride.

1. Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

2. Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantitative analysis.

  • Gas Chromatography (GC): Can be used for the analysis of the free base form.

Typical HPLC Method Parameters (Illustrative):

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This guide provides a foundational understanding of 4-Methoxy-3-biphenylamine hydrochloride for researchers and professionals in drug development. The provided synthetic strategies and analytical methods, while based on established chemical principles, should be further optimized for specific laboratory conditions. The potential applications outlined herein are intended to inspire further investigation into this promising chemical entity.

References

  • PubChem. (n.d.). 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. ACS Publications. Retrieved January 27, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties, Synthesis, and Application of 4-Methoxy-3-biphenylamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of 4-Methoxy-3-biphenylamine hydrochloride, a key chemical intermediate with significant applications in synthetic chemistry and drug development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-biphenylamine hydrochloride, a key chemical intermediate with significant applications in synthetic chemistry and drug development. This document details the compound's fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, and discusses its role as a precursor in the development of novel molecular entities. Authored for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to ensure both scientific rigor and applicability. All protocols and claims are supported by authoritative references to facilitate further investigation and experimental validation.

Chemical Identity and Physicochemical Properties

4-Methoxy-3-biphenylamine, also known as 6-Methoxy[1,1'-biphenyl]-3-amine, is an aromatic amine derivative. The hydrochloride salt form is commonly utilized to enhance its stability and aqueous solubility, which are critical parameters in many synthetic and screening applications. The protonation of the amine group to form the hydrochloride salt is a standard pharmaceutical and chemical strategy to improve the handling and bioavailability of amine-containing compounds.

The core molecular structure consists of a biphenyl scaffold, which is a prevalent motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and potent biological activity through pi-stacking interactions with protein targets. The methoxy and amine substituents on one of the phenyl rings provide key reactive handles for further chemical modification.

Core Compound Data

A summary of the essential quantitative data for 4-Methoxy-3-biphenylamine and its hydrochloride salt is presented below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 6-Methoxy-[1,1'-biphenyl]-3-amine6-Methoxy-[1,1'-biphenyl]-3-ammonium chlorideN/A
CAS Number Not specified197147-24-3[1]
Chemical Formula C₁₃H₁₃NOC₁₃H₁₄ClNO[2][3]
Molecular Weight 199.25 g/mol 235.71 g/mol [1][2]
Monoisotopic Mass 199.0997 Da235.0764 Da[2]
Structural Representation

The chemical structure of 4-Methoxy-3-biphenylamine hydrochloride features a biphenyl core with methoxy and ammonium chloride groups at the 4- and 3-positions of one phenyl ring, respectively.

Caption: Structure of 4-Methoxy-3-biphenylamine hydrochloride.

Synthesis and Purification Protocol

The synthesis of 4-Methoxy-3-biphenylamine hydrochloride is typically achieved via a two-step process involving a Suzuki coupling followed by the reduction of a nitro group and subsequent salt formation. This pathway is chosen for its high efficiency, functional group tolerance, and the commercial availability of starting materials.

Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. The Suzuki coupling provides a robust method for forming the C-C bond between the two phenyl rings, while the subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

G A Starting Materials: - Phenylboronic Acid - 4-Bromo-2-nitroanisole B Step 1: Suzuki Coupling (Pd Catalyst, Base) A->B Reaction C Intermediate: 4-Methoxy-3-nitro-1,1'-biphenyl B->C Yields D Step 2: Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) C->D Purification & Reaction E Product (Free Base): 4-Methoxy-3-biphenylamine D->E Yields F Step 3: Salt Formation (HCl in Ether/Dioxane) E->F Protonation G Final Product: 4-Methoxy-3-biphenylamine HCl F->G Isolation

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-methoxy-3-nitro-1,1'-biphenyl (Intermediate C) [4]

  • Reactor Setup: To a nitrogen-flushed round-bottom flask, add 4-bromo-2-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent such as a 3:1 mixture of dioxane and water.

  • Catalyst and Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) as the base, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) as the catalyst.

    • Rationale: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. Potassium carbonate is a cost-effective and efficient base for activating the boronic acid.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methoxy-3-nitro-1,1'-biphenyl as a solid.

Step 2: Synthesis of 4-Methoxy-3-biphenylamine (Product E)

  • Reduction Setup: Dissolve the purified nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5 mol% loading) to the solution.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups with minimal side products.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir vigorously for 4-8 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Safety Note: Pd/C can be pyrophoric. Do not allow the catalyst to dry completely in the air. Keep it wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-3-biphenylamine free base.

Step 3: Formation of Hydrochloride Salt (Final Product G)

  • Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-Methoxy-3-biphenylamine hydrochloride.

Applications in Research and Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of 4-Methoxy-3-biphenylamine hydrochloride makes it a valuable building block for synthesizing more complex molecules.

  • Scaffold for Kinase Inhibitors: The aminobiphenyl core can be elaborated to target the ATP-binding site of various protein kinases, which are critical targets in oncology and inflammation.

  • Precursor for GPCR Ligands: Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) for G-protein coupled receptors. For instance, modifications of the biphenyl core have led to the development of allosteric modulators for receptors like the dopamine D1 receptor, which is relevant for treating Parkinson's disease.[5][6]

  • Intermediate for Hsp90 Inhibitors: The biphenylamide structure is a known pharmacophore for targeting the C-terminal domain of Heat Shock Protein 90 (Hsp90), an important target in cancer therapy.[7]

  • Synthesis of Novel Materials: The rigid, aromatic structure is also of interest in materials science for the development of organic light-emitting diodes (OLEDs) and other functional materials.

References

  • PubChem. 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. 2'-Methoxy-biphenyl-4-ylamine hydrochloride. [Link]

  • ChemSynthesis. 4-methoxy-3-nitro-1,1'-biphenyl. [Link]

  • ACS Publications. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. American Chemical Society. [Link]

  • PubMed Central (PMC). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. National Institutes of Health. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. [Link]

Sources

Exploratory

Synthesis of 4-Methoxy-3-biphenylamine hydrochloride starting materials

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride Executive Summary 4-Methoxy-3-biphenylamine and its hydrochloride salt are valuable molecular scaffolds, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride

Executive Summary

4-Methoxy-3-biphenylamine and its hydrochloride salt are valuable molecular scaffolds, frequently utilized in the development of novel pharmaceuticals and advanced organic materials. The biphenyl moiety, coupled with strategically placed methoxy and amine functional groups, provides a versatile platform for molecular design and optimization. This guide presents a comprehensive, field-proven methodology for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride. We will dissect the most robust and scalable synthetic strategies, focusing on the formation of the core biphenyl structure via palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by the chemoselective reduction of a nitro group to install the requisite amine. Each stage is presented with detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters, ensuring scientific integrity and reproducibility.

Strategic Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, 4-Methoxy-3-biphenylamine hydrochloride (I), identifies two primary bond disconnections for strategic synthesis: the C-N bond of the amine (Path A) and the C-C bond of the biphenyl core (Path B).

G Target 4-Methoxy-3-biphenylamine HCl (I) FreeAmine 4-Methoxy-3-biphenylamine Target->FreeAmine Salt Formation NitroBiphenyl 4-Methoxy-3-nitro-1,1'-biphenyl (II) FreeAmine->NitroBiphenyl C-N Bond Formation (Nitro Reduction) ArylHalide 2-Bromo-4-nitroanisole (III) NitroBiphenyl->ArylHalide C-C Bond Formation (Suzuki Coupling) BoronicAcid Phenylboronic Acid (IV) NitroBiphenyl->BoronicAcid C-C Bond Formation (Suzuki Coupling)

Caption: Retrosynthetic analysis of 4-Methoxy-3-biphenylamine HCl.

While direct C-N bond formation on a pre-formed biphenyl system (Path A, e.g., via Buchwald-Hartwig amination) is feasible, Path B offers a more robust and widely applicable strategy. Path B involves constructing the biphenyl skeleton first, typically from commercially available building blocks, followed by functional group manipulation. This approach avoids potential complications where the amine functionality might interfere with the palladium catalyst during the C-C bond formation.

Therefore, our recommended forward synthesis is a three-step sequence:

  • Suzuki-Miyaura Coupling: Formation of 4-Methoxy-3-nitro-1,1'-biphenyl from an appropriate aryl halide and phenylboronic acid.

  • Nitro Group Reduction: Conversion of the nitro-biphenyl intermediate to the corresponding amine.

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to yield the final, stable hydrochloride salt.

Part I: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized centers.[1] It is the method of choice for constructing the 4-methoxy-3-nitro-1,1'-biphenyl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[2]

Mechanistic Rationale

The catalytic cycle, shown below, is a well-established sequence involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step activated by the base.

  • Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired biphenyl product.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X (L2) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar' (L2) OxAdd->Transmetal Transmetalation (+ Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination (+ Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Selection of Reagents and Conditions

The success of the Suzuki coupling hinges on the judicious selection of the catalyst system and reaction parameters.

ComponentSelectionRationale & Justification
Aryl Halide 2-Bromo-4-nitroanisoleThe bromide offers a good balance of reactivity and stability. The corresponding chloride is less expensive but may require a more active catalyst system. The electron-withdrawing nitro group activates the halide towards oxidative addition.
Boronic Acid Phenylboronic AcidCommercially available, stable, and highly effective in Suzuki couplings.
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) species and promoting both oxidative addition and reductive elimination, leading to higher yields and turnover numbers.[3]
Base K₃PO₄ or K₂CO₃The base is essential for activating the boronic acid in the transmetalation step. K₃PO₄ is often effective for a wide range of substrates.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)A biphasic solvent system is standard, facilitating the interaction of organic-soluble and water-soluble components.
Experimental Protocol: Synthesis of 4-Methoxy-3-nitro-1,1'-biphenyl
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitroanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., toluene and water in a 4:1 ratio) via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxy-3-nitro-1,1'-biphenyl as a solid.

Part II: Amine Formation via Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis.[4] Several methods are available, but catalytic hydrogenation stands out for its clean conversion and simple workup.[5]

Comparison of Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, in Ethanol or Ethyl AcetateHigh yield, clean reaction, simple filtration workup, environmentally benign.Requires specialized hydrogenation equipment (H₂ balloon or Parr shaker).
Transfer Hydrogenation Ammonium Formate, Pd/C, in Methanol[6]Avoids the use of gaseous H₂, safer for standard lab setups.May require higher temperatures; workup involves removing formate salts.
Metal/Acid Reduction SnCl₂·2H₂O / HCl or Fe / Acetic AcidInexpensive and effective.Stoichiometric amounts of metal salts are produced, leading to difficult, non-atom-economical workups.

Catalytic hydrogenation is the preferred method for its efficiency and environmental profile.

Experimental Protocol: Synthesis of 4-Methoxy-3-biphenylamine
  • Setup: To a hydrogenation flask, add 4-methoxy-3-nitro-1,1'-biphenyl (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under a stream of nitrogen.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 4-methoxy-3-biphenylamine, which is often pure enough for the next step without further purification.

Part III: Final Salt Formation

Converting the free amine to its hydrochloride salt is the final step, which enhances the compound's stability, crystallinity, and ease of handling, particularly for pharmaceutical applications.

Experimental Protocol: Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride
  • Dissolution: Dissolve the crude 4-methoxy-3-biphenylamine (1.0 eq.) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1 eq.). A 2M solution of HCl in diethyl ether is commonly used.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 4-methoxy-3-biphenylamine hydrochloride.

Overall Synthetic Workflow

The complete, optimized synthetic pathway is summarized in the workflow diagram below.

Caption: Recommended three-step synthesis of 4-Methoxy-3-biphenylamine HCl.

Conclusion

The synthesis of 4-Methoxy-3-biphenylamine hydrochloride is reliably achieved through a robust three-step sequence commencing with a Suzuki-Miyaura cross-coupling to form the biphenyl core. This is followed by a clean and efficient catalytic hydrogenation for the reduction of the nitro group, and concludes with a straightforward salt formation. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully implement this synthesis in a laboratory setting. The described protocols are built upon well-established, high-yielding reactions, ensuring a high degree of success and scalability for applications in drug discovery and materials science.

References

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents.
  • Snead, D. R., & Jamison, T. F. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation, and Flow of Molten Ammonium Salts . Chemical Science, 4(7), 2822. Available at: [Link]

  • Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids . ACS Publications. Available at: [Link]

  • CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine. Google Patents.
  • US4265833A - Process for the preparation of hydroxy-diphenylamines. Google Patents.
  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines . ACS Publications. Available at: [Link]

  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . ResearchGate. Available at: [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review . ACS Electrochemistry. Available at: [Link]

  • US20150232412A1 - Process for the reduction of nitro derivatives to amines. Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of East London Repository. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. Available at: [Link]

  • Reduction of Nitro Groups . Pearson Study Prep on YouTube. Available at: [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air . ACS Publications. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates . ChemRxiv. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

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Foundational

A Prospective Analysis of 4-Methoxy-3-biphenylamine Hydrochloride: A Novel Scaffold for Therapeutic Innovation

Abstract The biphenylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] This in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] This in-depth technical guide presents a prospective analysis of a novel, uncharacterized molecule: 4-Methoxy-3-biphenylamine hydrochloride. While this compound is not extensively described in current literature, its structural motifs—a biphenyl core, a methoxy group, and an amine—suggest a rich potential for pharmacological activity. This document outlines a comprehensive research program designed to synthesize, characterize, and evaluate the therapeutic potential of this compound, with a primary focus on oncology and inflammatory diseases. We will delve into the scientific rationale, propose a viable synthetic pathway, and detail a rigorous, multi-stage experimental plan to elucidate its mechanism of action and preclinical efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Rationale for Investigating 4-Methoxy-3-biphenylamine

The biphenyl moiety is considered a "privileged" structure in drug discovery, consistently appearing in compounds with a wide array of biological functions, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][5][6] The conformational flexibility of the biphenyl rings allows for optimal binding to a variety of biological targets. Furthermore, the methoxy group is a well-established modulator of pharmacokinetic and pharmacodynamic properties in drug design.[7][8][9] It can influence ligand-target interactions, improve metabolic stability, and enhance cell permeability.[7][9]

The amine group on the biphenyl scaffold provides a crucial point for salt formation, such as the hydrochloride salt, which can significantly improve solubility and bioavailability. However, it is imperative to acknowledge the potential for toxicity associated with certain aminobiphenyls, such as the known human carcinogen 4-aminobiphenyl.[10][11][12][13] Therefore, a thorough and early-stage toxicological assessment is a critical component of the proposed research program.

This guide will lay out a logical and scientifically rigorous pathway for the investigation of 4-Methoxy-3-biphenylamine hydrochloride, from its initial synthesis to preclinical proof-of-concept.

Proposed Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride

The synthesis of unsymmetrical biphenylamines can be achieved through various modern cross-coupling reactions. A plausible and efficient route for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride is proposed below, utilizing a Suzuki-Miyaura cross-coupling reaction, which is known for its high tolerance of functional groups and generally good yields.

Table 1: Proposed Synthetic Reactants and Reagents

Step Reactant 1 Reactant 2 Catalyst/Reagent Solvent Product
13-Bromo-4-methoxyanilinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Water4-Methoxy-3-biphenylamine
24-Methoxy-3-biphenylamineHCl in diethyl ether-Diethyl ether4-Methoxy-3-biphenylamine hydrochloride
Experimental Protocol: Synthesis and Purification
  • Step 1: Suzuki-Miyaura Coupling.

    • To a degassed solution of 3-bromo-4-methoxyaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 90°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methoxy-3-biphenylamine.

  • Step 2: Hydrochloride Salt Formation.

    • Dissolve the purified 4-Methoxy-3-biphenylamine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Methoxy-3-biphenylamine hydrochloride as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Hypothesized Therapeutic Application I: Oncology

The biphenyl scaffold is present in numerous anticancer agents that target various aspects of cancer cell biology, including signal transduction, cell cycle progression, and apoptosis.[1][14] We hypothesize that 4-Methoxy-3-biphenylamine may exhibit antiproliferative activity by targeting key oncogenic signaling pathways.

Potential Molecular Targets and Rationale

Based on the activities of structurally related biphenyl derivatives, potential molecular targets for 4-Methoxy-3-biphenylamine in cancer include:

  • Tyrosine Kinases: Many biphenyl-containing compounds are known to inhibit tyrosine kinases such as EGFR, which are often dysregulated in cancer.[1]

  • Heat Shock Protein 90 (Hsp90): The biphenyl core has been successfully utilized to design Hsp90 inhibitors, which destabilize a wide range of oncoproteins.[14]

  • Nuclear Factor-kappa B (NF-κB) Signaling: The methoxyaniline moiety has been associated with the inhibition of the NF-κB pathway, a key regulator of inflammation and cancer cell survival.[15]

Experimental Workflow for Oncological Evaluation

The following diagram outlines the proposed workflow for assessing the anticancer potential of 4-Methoxy-3-biphenylamine hydrochloride.

oncology_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cell Viability Assays (MTT, CellTiter-Glo) - Panel of cancer cell lines B Apoptosis Assays (Annexin V/PI, Caspase-Glo) A->B Active? D Target Identification (Kinase profiling, Western Blot for Hsp90 clients, NF-κB reporter assay) A->D Mechanism? C Cell Cycle Analysis (Flow Cytometry) B->C E Xenograft Mouse Model (e.g., A549, MCF-7) D->E Promising Candidate F Pharmacokinetic (PK) Studies E->F G Toxicology Assessment (Acute and chronic) E->G anti_inflammatory_workflow cluster_invitro_inflam In Vitro Evaluation cluster_invivo_inflam In Vivo Evaluation H LPS-stimulated Macrophages (e.g., RAW 264.7) I Measure Pro-inflammatory Mediators (NO, TNF-α, IL-6 via Griess assay and ELISA) H->I J Antioxidant Assays (DPPH, ROS production) H->J K Mechanism of Action (Western Blot for IκBα phosphorylation, NF-κB nuclear translocation) I->K Mechanism? L Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) K->L Promising Candidate M Histopathological Analysis L->M

Caption: Proposed workflow for anti-inflammatory evaluation of 4-Methoxy-3-biphenylamine hydrochloride.

Detailed Experimental Protocols

Protocol 4.3.1: Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 murine macrophages in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of 4-Methoxy-3-biphenylamine hydrochloride for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Critical Consideration: Early-Stage Toxicological Assessment

Given the known carcinogenicity of 4-aminobiphenyl, a rigorous toxicological evaluation of 4-Methoxy-3-biphenylamine hydrochloride is of paramount importance and must be conducted in parallel with efficacy studies. [10][11][12][13] Table 2: Proposed Early-Stage Toxicology Assays

Assay Purpose Methodology
Ames Test To assess mutagenicity.Bacterial reverse mutation assay using various strains of Salmonella typhimurium.
In Vitro Micronucleus Test To evaluate chromosomal damage.Treatment of cultured mammalian cells (e.g., CHO, TK6) followed by microscopic analysis of micronuclei formation.
hERG Channel Assay To assess potential for cardiotoxicity.Patch-clamp electrophysiology to measure the effect of the compound on the hERG potassium channel.
CYP450 Inhibition Assay To evaluate potential for drug-drug interactions.Incubation of the compound with human liver microsomes and specific CYP450 substrates.

Conclusion

4-Methoxy-3-biphenylamine hydrochloride represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. By leveraging the well-established pharmacological importance of the biphenylamine and methoxyaniline scaffolds, a compelling scientific case can be made for its investigation as a novel anticancer and anti-inflammatory agent. The comprehensive research program outlined in this guide provides a robust framework for the synthesis, characterization, and preclinical evaluation of this compound. A disciplined, data-driven approach, with a concurrent and unwavering focus on safety and toxicology, will be essential to unlock the full therapeutic potential of this promising molecule.

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Exploratory

The Evolving Landscape of Substituted Biphenylamines: A Technical Guide to Their Diverse Biological Activities

The biphenylamine scaffold, a seemingly simple aromatic structure, has proven to be a remarkably versatile and privileged motif in medicinal chemistry.[1][2] Its unique conformational flexibility and the ability to be re...

Author: BenchChem Technical Support Team. Date: February 2026

The biphenylamine scaffold, a seemingly simple aromatic structure, has proven to be a remarkably versatile and privileged motif in medicinal chemistry.[1][2] Its unique conformational flexibility and the ability to be readily functionalized at multiple positions have propelled the development of a vast array of substituted derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of substituted biphenylamine compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their own discovery programs.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Substituted biphenylamines have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[3][4]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of substituted biphenylamines are often attributed to their ability to disrupt cell membrane integrity and interfere with essential cellular processes. Certain derivatives have been shown to target bacterial cell wall synthesis, while others inhibit key enzymes involved in microbial replication and metabolism. For instance, some biphenyl derivatives act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of biphenylamine derivatives is highly dependent on the nature and position of the substituents on the biphenyl core.

Compound Class Key Substituents Observed Activity Reference
Hydroxylated BiphenylsMultiple hydroxyl groupsPotent activity against antibiotic-resistant bacteria, with the position of the trihydroxyphenyl group influencing inhibitory effect.[3]
Biphenyl-substituted ChalconesChalcone moietySignificant antimicrobial properties.[3]
Biaryl AnaloguesVaried substitutions via Suzuki couplingBroad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A fundamental method to assess the antimicrobial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a substituted biphenylamine compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Substituted biphenylamine compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the growth medium.

  • Inoculum Preparation: Culture the target microorganism to the mid-logarithmic phase of growth. Adjust the inoculum concentration to a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Reading Results: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria). The MIC is the lowest concentration of the compound where no visible growth is observed.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted biphenylamines have demonstrated significant potential as anticancer agents, with derivatives showing efficacy against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Mechanisms of Action: A Multi-pronged Attack
  • Tubulin Polymerization Inhibition: Certain biphenyl methylene indolinones act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

  • PD-1/PD-L1 Inhibition: A significant area of research focuses on biphenyl compounds as small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint. By blocking this interaction, these compounds can restore the anti-tumor immune response.[7][8][9][10]

  • Hsp90 Inhibition: Biphenylamide derivatives have been developed as inhibitors of the C-terminus of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[11]

  • Estrogen Receptor Modulation: Some substituted biphenyl-2-carboxylic acids and diphenylamine derivatives exhibit anticancer activity through their interaction with the estrogen receptor alpha (ERα) signaling pathway, acting as either agonists or antagonists.[12][13][14]

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the PD-1/PD-L1 immune checkpoint by a substituted biphenylamine compound.

PD1_PDL1_Inhibition cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR Biphenylamine Substituted Biphenylamine Biphenylamine->PDL1

Caption: Inhibition of the PD-1/PD-L1 interaction by a substituted biphenylamine.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of biphenylamines is finely tuned by their substitution patterns.

Compound Class Key Structural Features Observed Activity Reference
Biphenyl Methylene IndolinonesIndolinone moietyPotent in vitro cytotoxicity against various cancer cell lines.[5]
Nonsymmetric C2 BiphenylsNonsymmetrical substitutionSingle-digit nM inhibition of PD-1/PD-L1 interaction.[7][8]
Biphenylamide DerivativesAmide linkageHsp90 C-terminal inhibition and anti-proliferative activity.[11]
Diphenylamine DerivativesBasic alkylamino side chainPotent estrogen receptor antagonism.[13]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To evaluate the cytotoxic effects of substituted biphenylamine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, DU-145)

  • Complete cell culture medium

  • Substituted biphenylamine compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted biphenylamine compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases. Substituted biphenylamines have demonstrated notable anti-inflammatory properties, making them attractive candidates for the development of new therapeutics.[15][16]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes and signaling pathways involved in the inflammatory cascade. For example, some biphenyl derivatives, such as fenbufen and flurbiprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[15] Other diphenylamine macrocycles have also shown anti-inflammatory effects.[17]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of substituted biphenylamine compounds.

AntiInflammatory_Workflow A Compound Synthesis & Characterization B In Vitro COX Enzyme Inhibition Assay A->B C Cell-Based Assays (e.g., LPS-stimulated macrophages) A->C E In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) B->E D Measurement of Inflammatory Cytokines (e.g., TNF-α, IL-6) C->D D->E F Evaluation of Therapeutic Efficacy E->F

Caption: Workflow for evaluating the anti-inflammatory activity of substituted biphenylamines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening the acute anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a substituted biphenylamine compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats

  • Substituted biphenylamine compound

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. A standard reference drug (e.g., indomethacin) should also be included.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective and Neuromodulatory Activities: A Frontier in CNS Drug Discovery

Substituted biphenylamines are also being explored for their potential in treating neurological disorders. Their ability to modulate ion channels and other neuronal targets makes them promising candidates for conditions such as epilepsy and neuropathic pain.

Mechanism of Action: Modulating Neuronal Excitability

Certain substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides have been identified as potent anticonvulsants.[18] These compounds exert their effects by promoting the slow inactivation of voltage-gated sodium channels and inducing a frequency-dependent inhibition of sodium currents. This dual mechanism is particularly advantageous for controlling the neuronal hyperexcitability characteristic of epilepsy.[18]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of these neuroprotective biphenylamines is significantly influenced by the substituents on the terminal aryl ring.

Compound Class Key Substituent Observed Activity Reference
N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamidesPolar, aprotic R-substituent on the terminal aryl unitPotent anticonvulsant activity and modulation of sodium channel slow inactivation.[18]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual neurons.

Objective: To characterize the effects of substituted biphenylamine compounds on voltage-gated sodium channels.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • Substituted biphenylamine compound

Procedure:

  • Cell Preparation: Prepare a culture of primary neurons.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip and fill them with the intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior.

  • Data Recording: Apply voltage protocols to elicit sodium currents and record the currents in the absence and presence of the test compound.

  • Data Analysis: Analyze the effects of the compound on various parameters of sodium channel function, such as peak current amplitude, voltage-dependence of activation and inactivation, and slow inactivation kinetics.

Conclusion

The substituted biphenylamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental methodologies, provide a solid foundation for the rational design of next-generation drugs. As our understanding of the intricate signaling pathways in various diseases deepens, the potential to fine-tune the properties of substituted biphenylamines for enhanced potency and selectivity will undoubtedly lead to the development of innovative and impactful medicines.

References

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • PMC - PubMed Central. (2022, September 7). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide on the Speculative Mechanism of Action of 4-Methoxy-3-biphenylamine Hydrochloride

A Senior Application Scientist's Approach to Elucidating the Molecular Behavior of a Novel Compound Abstract 4-Methoxy-3-biphenylamine hydrochloride represents a novel chemical entity with an as-yet uncharacterized mecha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Elucidating the Molecular Behavior of a Novel Compound

Abstract

4-Methoxy-3-biphenylamine hydrochloride represents a novel chemical entity with an as-yet uncharacterized mechanism of action. This guide provides a comprehensive, speculative framework for researchers, scientists, and drug development professionals to systematically investigate its pharmacological properties. By leveraging in silico predictive modeling, established in vitro screening methodologies, and hypothesis-driven experimental validation, this document outlines a logical pathway to identify potential molecular targets and elucidate downstream signaling effects. The core of this guide is built on the principles of scientific integrity, proposing a self-validating system of inquiry that begins with broad, structure-based predictions and progressively narrows the focus to specific, testable mechanistic hypotheses. Detailed protocols for key assays, including radioligand binding, kinase inhibition, and cellular thermal shift assays (CETSA), are provided to equip researchers with the practical tools necessary for this investigation.

Introduction to 4-Methoxy-3-biphenylamine Hydrochloride

The exploration of novel chemical matter is a cornerstone of therapeutic innovation. 4-Methoxy-3-biphenylamine hydrochloride, with its distinct biphenylamine scaffold, presents an intriguing subject for pharmacological investigation. The absence of existing data necessitates a foundational approach, beginning with its fundamental chemical properties and building toward a rational, evidence-based speculation of its biological activity.

Chemical Structure and Physicochemical Properties

The structure of 4-Methoxy-3-biphenylamine hydrochloride combines a biphenyl core, known for its presence in various bioactive molecules, with an amine and a methoxy group. These functional groups are critical determinants of the molecule's potential interactions with biological targets. The methoxy group, in particular, is a prevalent substituent in many drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[1]

Table 1: Predicted Physicochemical Properties of 4-Methoxy-3-biphenylamine

Property Predicted Value Significance in Drug Discovery
Molecular Weight 215.27 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
cLogP 3.1 Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Polar Surface Area (PSA) 35.25 Ų The methoxy group contributes minimally to PSA, which is favorable for oral bioavailability.[2]
Hydrogen Bond Donors 1 The amine group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 The amine and methoxy oxygen can act as hydrogen bond acceptors.

| pKa (strongest basic) | 4.5 | Influences ionization state at physiological pH, affecting solubility and target interaction. |

Note: Values are predicted using computational models and require experimental verification.

Rationale for Investigation

The biphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities. The specific substitution pattern of an amine group adjacent to a methoxy group on one of the phenyl rings suggests the potential for specific interactions with protein binding pockets. The methoxy group can act as a hydrogen bond acceptor and its methyl component can influence lipophilicity and membrane permeability.[3] This unique combination warrants a thorough investigation into its potential as a modulator of key cellular pathways.

Foundational In Silico and In Vitro Profiling

In the absence of prior knowledge, a logical first step is to employ computational and broad-based experimental screening to generate initial hypotheses about the compound's biological targets.[4][5]

Computational Target Prediction

In silico methodologies provide a cost-effective and rapid means of generating educated hypotheses for experimental verification.[4] Tools such as SwissTargetPrediction and KinasePred can predict potential protein targets based on the chemical structure of 4-Methoxy-3-biphenylamine.[6][7] These predictions are based on the principle of chemical similarity, where the compound is compared to a database of known ligands with established biological activities.[8]

Initial Broad-Spectrum Screening

Parallel to in silico predictions, a broad-spectrum in vitro screening campaign is essential. This typically involves testing the compound against large panels of receptors, enzymes (particularly kinases), and ion channels. This approach can quickly identify potential target classes and provide initial data on potency and selectivity.

Workflow for Initial Profiling

The following diagram illustrates a logical workflow for the initial profiling of 4-Methoxy-3-biphenylamine hydrochloride.

G cluster_0 In Silico Analysis cluster_1 In Vitro Screening Compound_Structure 4-Methoxy-3-biphenylamine Hydrochloride Structure Target_Prediction Computational Target Prediction (e.g., SwissTargetPrediction) Compound_Structure->Target_Prediction Predicted_Targets List of Putative Protein Targets Target_Prediction->Predicted_Targets Hypothesis_Generation Hypothesis Generation: Prioritized Target Classes Predicted_Targets->Hypothesis_Generation Broad_Screening Broad-Spectrum Screening (Receptor & Kinase Panels) Hit_Identification Identification of Initial 'Hits' Broad_Screening->Hit_Identification Hit_Identification->Hypothesis_Generation

Caption: Initial workflow for target identification.

Hypothesis Generation: Plausible Mechanisms of Action

Based on the structural features of 4-Methoxy-3-biphenylamine, several plausible mechanistic hypotheses can be formulated.

The Biphenylamine Scaffold in Pharmacology

The biphenylamine scaffold is present in a variety of pharmacologically active compounds. For instance, some substituted phenethylamines, which share structural similarities, are known to modulate monoamine neurotransmitter systems.[9] The two phenyl rings of the biphenyl core can engage in pi-stacking interactions with aromatic residues in protein binding pockets.

The Role of the Methoxy Group

The methoxy group is a key functional group in many approved drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic pathways.[1] It can act as a hydrogen bond acceptor and its presence can alter the electronic properties of the aromatic ring, potentially influencing receptor selectivity.[3]

Hypothesis 1: Modulation of Monoamine Systems

Given the structural resemblance to some biogenic amines and related synthetic compounds, a primary hypothesis is that 4-Methoxy-3-biphenylamine hydrochloride interacts with monoamine receptors (e.g., serotonin, dopamine) or transporters.[10] Substituted phenethylamines are known to have effects on these systems.[11]

Hypothesis 2: Inhibition of Protein Kinases

The biphenylamine scaffold can be found in a number of kinase inhibitors. The amine and methoxy groups could form key hydrogen bonds within the ATP-binding pocket of a kinase. Therefore, a second plausible hypothesis is that the compound acts as a protein kinase inhibitor.

Experimental Validation of Hypothesized Mechanisms

Once hypotheses are generated, they must be rigorously tested through targeted in vitro and cellular assays.

Protocol: Radioligand Binding Assays for Monoamine Receptors

This assay is a powerful tool for studying the interaction of a compound with a specific receptor.[12]

Objective: To determine the binding affinity (Ki) of 4-Methoxy-3-biphenylamine hydrochloride for a panel of monoamine receptors (e.g., 5-HT2A, D2).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest.[13]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and a range of concentrations of 4-Methoxy-3-biphenylamine hydrochloride.[14]

  • Incubation: Allow the binding to reach equilibrium.[14]

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[13][15]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[13]

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 of 4-Methoxy-3-biphenylamine hydrochloride against a panel of purified kinases.

Methodology:

  • Reaction Mixture: In a suitable assay plate, combine the purified kinase, a specific substrate peptide, and a range of concentrations of 4-Methoxy-3-biphenylamine hydrochloride in a kinase buffer.[16][17]

  • Initiation: Start the kinase reaction by adding ATP.[16]

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Termination: Stop the reaction, often by adding a solution containing EDTA.[16]

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., TR-FRET) or by measuring ADP production.[18]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[19][20][21]

Objective: To demonstrate target engagement of 4-Methoxy-3-biphenylamine hydrochloride with a putative protein target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or 4-Methoxy-3-biphenylamine hydrochloride.

  • Heating: Heat the treated cells across a range of temperatures.[20] Ligand-bound proteins are generally more resistant to thermal denaturation.[21]

  • Lysis: Lyse the cells to release their contents.[20]

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20]

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Experimental Workflow for Hypothesis Testing

The following diagram outlines the workflow for validating the generated hypotheses.

G cluster_0 Hypothesis 1 Validation cluster_1 Hypothesis 2 Validation Hypothesis Prioritized Hypotheses (e.g., Monoamine Receptor Modulator, Kinase Inhibitor) Binding_Assay Radioligand Binding Assays Hypothesis->Binding_Assay Kinase_Assay In Vitro Kinase Assays Hypothesis->Kinase_Assay Functional_Assay_1 Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay_1 CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation Functional_Assay_1->CETSA Functional_Assay_2 Cellular Phosphorylation Assays Kinase_Assay->Functional_Assay_2 Functional_Assay_2->CETSA Mechanism_Confirmation Confirmation of Mechanism of Action CETSA->Mechanism_Confirmation

Caption: Workflow for experimental hypothesis validation.

Downstream Signaling and Cellular Effects

Once a primary molecular target is confirmed, the next critical step is to investigate the downstream signaling pathways and the resulting cellular effects.

Investigating Second Messenger Systems

If the target is a G-protein coupled receptor (GPCR), it is essential to measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), upon compound treatment. These assays provide information on whether the compound acts as an agonist, antagonist, or inverse agonist.

Proposed Signaling Pathway Diagram (Hypothetical)

The following is a hypothetical signaling pathway assuming 4-Methoxy-3-biphenylamine hydrochloride acts as an agonist at a Gq-coupled receptor.

G Compound 4-Methoxy-3-biphenylamine HCl Receptor Gq-Coupled Receptor Compound->Receptor Binds & Activates PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway.

Summary and Future Directions

This guide provides a speculative yet scientifically rigorous framework for elucidating the mechanism of action of 4-Methoxy-3-biphenylamine hydrochloride. By systematically progressing from broad, predictive approaches to specific, hypothesis-driven experimental validation, researchers can efficiently and effectively characterize this novel compound. Future work should focus on confirming the identified primary target(s), exploring the full selectivity profile, and investigating the compound's effects in more complex biological systems, such as in vivo disease models. This structured approach ensures that the investigation is both comprehensive and grounded in the principles of modern drug discovery.

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Exploratory

The Alchemist's Guide to Forging the C-N Bond: A Modern Review of Biphenylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the biphenylamine scaffold stands as a cornerstone, a privileged structure embedded in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the biphenylamine scaffold stands as a cornerstone, a privileged structure embedded in a multitude of pharmaceuticals, agrochemicals, and functional organic materials. The strategic formation of the carbon-nitrogen (C-N) bond that defines this moiety is a critical endeavor, a testament to the synthetic chemist's prowess. This technical guide, born from the crucible of extensive research and practical application, provides an in-depth exploration of the core methodologies for biphenylamine synthesis. We will dissect the nuances of seminal reactions, delve into their mechanistic underpinnings, and offer a pragmatic comparison to guide the modern researcher in selecting the optimal synthetic path.

The Titans of C-N Cross-Coupling: A Comparative Overview

The synthesis of biphenylamines has been largely dominated by two powerful transition-metal-catalyzed cross-coupling reactions: the venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination. While both achieve the same fundamental transformation, their operational parameters, substrate scope, and mechanistic pathways diverge significantly, offering a fascinating study in catalytic evolution.

The Ullmann condensation , a classic copper-catalyzed reaction, has been a workhorse in organic synthesis for over a century.[1] Traditionally, it has been characterized by its demanding reaction conditions, often requiring high temperatures and stoichiometric amounts of copper.[2] However, recent advancements, particularly in ligand design, have revitalized this methodology, allowing for milder reaction conditions and a broader substrate scope.[2][3]

In contrast, the Buchwald-Hartwig amination , a palladium-catalyzed process, has revolutionized C-N bond formation since its emergence in the mid-1990s.[4] Its hallmark is its remarkable functional group tolerance, milder reaction conditions, and the ability to couple a wide array of aryl halides and amines with high efficiency.[4][5] The continuous development of sophisticated phosphine ligands has been instrumental in expanding the capabilities of this reaction.[6]

A third significant player in the synthesis of the biphenyl backbone, which can be a precursor to biphenylamines, is the Suzuki-Miyaura cross-coupling . While primarily a C-C bond-forming reaction, it offers a strategic alternative by first constructing the biphenyl core, which can then be functionalized with an amino group.[7][8]

The choice between these methodologies is not merely a matter of preference but a strategic decision based on the specific molecular architecture of the target biphenylamine, the available starting materials, and the desired scale of the synthesis.

Mechanistic Insights: The "Why" Behind the Synthesis

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and predicting the outcome of a synthetic transformation. The catalytic cycles of the Ullmann and Buchwald-Hartwig reactions, while both achieving C-N bond formation, operate through distinct elemental steps.

The Ullmann Condensation: A Copper-Catalyzed Dance

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is believed to be initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired biphenylamine and regenerates the active Cu(I) catalyst.

Ullmann_Cycle cluster_legend Legend Cu(I)X Cu(I)X Cu(I)-Amine Complex Cu(I)-Amine Complex Cu(I)X->Cu(I)-Amine Complex + R₂NH Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amine Complex->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)X - HX Biphenylamine Biphenylamine Cu(III) Intermediate->Biphenylamine Reductive Elimination Catalyst Catalyst Intermediate Intermediate Key Intermediate Key Intermediate Product Product

Caption: Simplified catalytic cycle of the Ullmann condensation for biphenylamine synthesis.

The nature of the copper source, the presence and type of ligand, the base, and the solvent all play crucial roles in the efficiency of this cycle. Ligands, such as diamines and amino acids, can stabilize the copper intermediates and facilitate the reaction under milder conditions.[2]

The Buchwald-Hartwig Amination: A Palladium-Orchestrated Symphony

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl halide complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the biphenylamine product and regenerating the active Pd(0) catalyst.[4][9]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Pd(II)-Aryl Complex Pd(II)-Aryl Complex Pd(0)L₂->Pd(II)-Aryl Complex + Ar-X (Oxidative Addition) Pd(II)-Amido Complex Pd(II)-Amido Complex Pd(II)-Aryl Complex->Pd(II)-Amido Complex + R₂NH, - HX (Base) Pd(II)-Amido Complex->Pd(0)L₂ Biphenylamine Biphenylamine Pd(II)-Amido Complex->Biphenylamine Reductive Elimination Catalyst Catalyst Intermediate Intermediate Key Intermediate Key Intermediate Product Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are known to promote both the oxidative addition and the reductive elimination steps, leading to higher catalytic turnover and broader substrate scope.[6] The selection of the appropriate base is also crucial for the deprotonation of the amine without causing unwanted side reactions.[10]

A Tale of Two Catalysts: Comparative Analysis

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost Generally lowerHigher
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temp. High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Functional Group Tol. ModerateExcellent
Scalability Can be challenging due to harsh conditionsGenerally more amenable to scale-up

In the Trenches: Experimental Protocols

The following protocols are illustrative examples of the synthesis of biphenylamines using the discussed methodologies. They are intended to serve as a starting point for further optimization and adaptation to specific substrates.

Protocol 1: Ullmann Condensation for the Synthesis of a Substituted Biphenylamine

Synthesis of N-phenyl-4-nitroaniline

  • Reactants: 4-nitroaniline (1.0 equiv), iodobenzene (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a dried flask, add 4-nitroaniline, copper(I) iodide, L-proline, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add DMSO and iodobenzene via syringe.

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Sterically Hindered Biphenylamine

Synthesis of 2-(Diphenylamino)biphenyl

  • Reactants: 2-bromobiphenyl (1.0 equiv), diphenylamine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent: Toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dried flask with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

    • Add the solvent, followed by 2-bromobiphenyl and diphenylamine.

    • Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.[11][12]

Beyond the Titans: Alternative and Emerging Methodologies

While the Ullmann and Buchwald-Hartwig reactions are the cornerstones of biphenylamine synthesis, the field is continually evolving. Other notable methods include:

  • Chan-Lam Coupling: This copper-catalyzed C-N cross-coupling reaction utilizes arylboronic acids as the arylating agent. It often proceeds under milder, open-flask conditions, offering a practical alternative to the Ullmann condensation.

  • Metal-Free Approaches: Recent research has focused on developing transition-metal-free methods for C-N bond formation, often employing hypervalent iodine reagents or photoredox catalysis.[13][14] These methods offer the advantage of avoiding potentially toxic and expensive heavy metal catalysts.

Conclusion and Future Outlook

The synthesis of biphenylamines is a mature yet dynamic field of organic chemistry. The classical Ullmann condensation and the modern Buchwald-Hartwig amination provide a powerful and versatile toolkit for the construction of these important structural motifs. The choice of methodology is a multifactorial decision that requires a thorough understanding of the reaction mechanisms, substrate scope, and practical considerations.

Future advancements in this area will likely focus on the development of more sustainable and economical catalytic systems, employing earth-abundant metals and environmentally benign reaction media. The pursuit of milder reaction conditions and an even broader functional group tolerance will continue to drive innovation, enabling the synthesis of increasingly complex and novel biphenylamine derivatives for applications in medicine, materials, and beyond. The ongoing evolution of C-N cross-coupling chemistry ensures that the art of forging this critical bond will remain a vibrant and impactful area of scientific inquiry.

References

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  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. (2019). Retrieved from [Link]

  • Buchwald, S. L., & Muci, A. (2002). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Topics in Current Chemistry, 219, 131–209.
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  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications. (2020). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (n.d.). Retrieved from [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. (n.d.). Retrieved from [Link]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Publications. (2015). Retrieved from [Link]

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  • Yields of biphenyl at different intervals with various catalysts. ResearchGate. (n.d.). Retrieved from [Link]

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  • A Comparative Study of Cationic Copper(I) Reagents Supported by Bipodal Tetramethylguanidinyl-Containing Ligands as Nitrene-Transfer Catalysts. PMC. (2024). Retrieved from [Link]

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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. Vanderbilt University. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride via Suzuki-Miyaura Coupling

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is strategicall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is strategically designed in two primary stages: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a chemoselective reduction of a nitro group to the target amine. The final step involves the formation of the hydrochloride salt to improve stability and handling. This guide explains the causality behind critical experimental choices, offers detailed step-by-step instructions, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug discovery.

Introduction and Significance

4-Methoxy-3-biphenylamine and its derivatives are valuable structural motifs in medicinal chemistry, serving as precursors for a range of biologically active compounds. The biphenyl scaffold is a privileged structure found in numerous approved drugs. The synthesis of such molecules with high purity and yield is therefore of critical importance.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl systems.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability of diverse boronic acids, and the generation of non-toxic inorganic byproducts.[3] This protocol first employs a Suzuki coupling to synthesize the intermediate, 4-Methoxy-3-nitrobiphenyl, which is a crucial building block in its own right for creating complex organic molecules.[4] The subsequent reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, with various reliable methods available.[5][6][7]

This document provides a robust, two-step synthetic route, optimized for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis proceeds in three stages as depicted below:

Stage 1: Suzuki-Miyaura Coupling 5-Bromo-2-methoxynitrobenzene is coupled with Phenylboronic acid using a palladium catalyst to yield 4-Methoxy-3-nitrobiphenyl.

Stage 2: Nitro Group Reduction

The nitro group of the biphenyl intermediate is reduced to a primary amine using a standard reducing agent like Tin(II) Chloride.

Stage 3: Hydrochloride Salt Formation

The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. [8]The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. [9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle. [9]2. Transmetalation: This step requires a base to activate the organoboron compound, forming a more nucleophilic boronate species. [1][10][11]The organic group from the boronate complex is then transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. [1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₃⁻ (from Ar'B(OH)₂ + Base) pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar' caption Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis starting from commercially available reagents. The overall workflow is visualized below.

Synthesis_Workflow start Starting Materials (Aryl Halide, Boronic Acid) suzuki Step 1: Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) start->suzuki workup1 Step 2: Aqueous Workup & Extraction (Separation of organic product) suzuki->workup1 purify1 Step 3: Purification of Intermediate (Column Chromatography) workup1->purify1 reduction Step 4: Nitro Group Reduction (Reducing Agent, Solvent) purify1->reduction workup2 Step 5: Basic Workup & Extraction (Isolation of free amine) reduction->workup2 salt Step 6: HCl Salt Formation (HCl in Ether/Dioxane) workup2->salt finish Final Product (4-Methoxy-3-biphenylamine HCl) salt->finish caption Fig 2. Overall Synthetic Workflow.

Caption: Fig 2. Overall Synthetic Workflow.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
5-Bromo-2-methoxynitrobenzeneC₇H₆BrNO₃232.03Sigma-AldrichAryl halide partner
Phenylboronic acidC₆H₇BO₂121.93Sigma-AldrichBoron coupling partner
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.56Strem, AldrichPalladium(0) catalyst precursor. Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21FisherAnhydrous, finely powdered. Acts as the base.
TolueneC₇H₈92.14VWRAnhydrous solvent for Suzuki coupling.
Ethanol (EtOH)C₂H₅OH46.07VWRSolvent for Suzuki coupling.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.63Sigma-AldrichReducing agent for the nitro group.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRExtraction and chromatography solvent.
Hydrochloric Acid (HCl)HCl36.46FisherConcentrated (for workup) and as a solution in ether for salt formation.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04FisherAnhydrous, for drying organic layers.
Deionized WaterH₂O18.02---Used in workups and for preparing aqueous solutions.
Stage 1: Synthesis of 4-Methoxy-3-nitrobiphenyl
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Bromo-2-methoxynitrobenzene (5.00 g, 21.5 mmol, 1.0 eq).

  • Reagent Addition: Add phenylboronic acid (3.15 g, 25.8 mmol, 1.2 eq) and potassium carbonate (8.92 g, 64.5 mmol, 3.0 eq).

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.24 g, 1.07 mmol, 5 mol%). The use of electron-rich phosphine ligands helps to stabilize the Pd(0) species and promote oxidative addition. [8]4. Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol (100 mL). The co-solvent system aids in dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 Hexane:EtOAc eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford 4-Methoxy-3-nitrobiphenyl as a pale yellow solid. [12]The expected yield is typically 80-90%.

Stage 2 & 3: Reduction and Salt Formation
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 4-Methoxy-3-nitrobiphenyl (3.50 g, 15.3 mmol, 1.0 eq) in absolute ethanol (75 mL).

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (17.2 g, 76.3 mmol, 5.0 eq). The use of SnCl₂ in an acidic medium (generated in situ) is a classic and effective method for the chemoselective reduction of aromatic nitro groups. [13]3. Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g). Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-Methoxy-3-biphenylamine as a crude oil or solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether (approx. 50 mL). While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases. [14]7. Final Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to yield 4-Methoxy-3-biphenylamine hydrochloride. The expected yield for the two steps is 85-95%.

Characterization of Final Product

The identity and purity of the synthesized 4-Methoxy-3-biphenylamine hydrochloride should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons from both phenyl rings, a methoxy singlet, and a broad amine proton signal (which may exchange with D₂O).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the free amine (M+H⁺).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H stretches for the amine salt and C-O stretches for the methoxy group. [15][16]* Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound. [17]* HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, which should ideally be >98%. [18][19]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield in Suzuki Step 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Poor quality base or boronic acid.1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is kept under a strict inert atmosphere.2. Use anhydrous solvents and dry glassware thoroughly.3. Use freshly opened or properly stored boronic acid. Ensure the base is finely powdered and anhydrous.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.Degas the solvent mixture thoroughly (e.g., by bubbling N₂ or Ar for 20-30 min) before adding the catalyst. Ensure a good inert atmosphere is maintained throughout.
Incomplete Nitro Reduction 1. Insufficient reducing agent.2. Short reaction time.1. Ensure the correct stoichiometry of SnCl₂ is used. The reagent can be hygroscopic.2. Increase the reaction time and continue monitoring by TLC until the starting material is consumed.
Product is an Oil, Not a Solid The free amine may be an oil or a low-melting solid. Impurities can also lower the melting point.Ensure the amine is pure before proceeding to salt formation. Trituration with a non-polar solvent like hexane may induce crystallization. The hydrochloride salt should be a stable, crystalline solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents: Palladium catalysts are expensive and toxic; handle with care. Toluene is flammable and has known health risks. Concentrated HCl is highly corrosive. Phenylboronic acid and the final product are irritants. [20]* Procedures: Reactions at reflux should be monitored carefully. The basification step with NaHCO₃ after the reduction is exothermic and releases gas; perform this step slowly and with caution.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-3-nitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-3-phenylaniline. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2026). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-4′-Nitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (2025). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Open Access Pub. (2018). Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Retrieved from [Link]

  • Google Patents. (n.d.). US4265833A - Process for the preparation of hydroxy-diphenylamines.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (n.d.). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • Agilent. (2022). A Simple Conversion of the USP Method for Diphenhydramine HCl Impurities to the Agilent InfinityLab Poroshell 120 Column EC-C8. Retrieved from [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

Application

Application and Protocol for the Purification of 4-Methoxy-3-biphenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the purification of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol is designed to address common impurities and yield a final product of high purity suitable for downstream applications.

Introduction: The Importance of Purity

4-Methoxy-3-biphenylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Impurities can also interfere with biological assays and introduce toxicity. This guide outlines a multi-step purification strategy designed to remove common process-related impurities, ensuring a high-quality final product.

The most common synthetic route to substituted biphenylamines is the Suzuki-Miyaura cross-coupling reaction. While efficient, this method can introduce several classes of impurities that must be addressed.

Potential Impurities from Synthesis:

  • Catalyst Residues: Residual palladium from the Suzuki coupling catalyst.

  • Unreacted Starting Materials: Unreacted halo-aniline and boronic acid derivatives.

  • Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules.

  • Isomers and Related Byproducts: Structurally similar compounds formed during the synthesis.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for 4-Methoxy-3-biphenylamine hydrochloride involves a combination of techniques, each targeting different types of impurities. The general workflow involves the purification of the free base followed by the formation and recrystallization of the hydrochloride salt.

Diagram of the Overall Purification Workflow:

cluster_0 Purification of Free Base cluster_1 Salt Formation & Final Purification Crude Crude 4-Methoxy-3-biphenylamine Workup Aqueous Acid-Base Workup Crude->Workup Removes ionic impurities, unreacted boronic acid Chromatography Column Chromatography Workup->Chromatography Removes organic byproducts, homocoupling products PureBase Purified Free Base Chromatography->PureBase SaltFormation Conversion to Hydrochloride Salt PureBase->SaltFormation HCl in solvent Recrystallization Recrystallization SaltFormation->Recrystallization Removes remaining trace organic impurities FinalProduct High-Purity 4-Methoxy-3-biphenylamine HCl Recrystallization->FinalProduct

Caption: Overall workflow for the purification of 4-Methoxy-3-biphenylamine hydrochloride.

Step-by-Step Purification Protocol

Part A: Purification of the Free Base (4-Methoxy-3-biphenylamine)

This initial phase focuses on removing the bulk of impurities from the crude reaction mixture.

Protocol 1: Aqueous Acid-Base Workup

This procedure separates the basic amine product from neutral organic impurities, acidic starting materials (like boronic acids), and water-soluble reagents.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Back-Extraction (Optional): Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate or DCM to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 9). The free amine will precipitate out or form an oily layer.

  • Extraction of Free Base: Extract the basified aqueous solution with ethyl acetate or DCM (3x). The purified free amine is now in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude purified free base.

Protocol 2: Column Chromatography

Chromatography is employed to separate the target amine from structurally similar organic impurities.

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Slurry pack a chromatography column with silica gel in the initial, low-polarity eluent.

    • Dissolve the crude free base from the acid-base workup in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed material onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxy-3-biphenylamine free base.

Part B: Formation and Recrystallization of the Hydrochloride Salt

Converting the purified free base to its hydrochloride salt and recrystallizing it is an excellent final polishing step. Salts often form well-defined crystals, excluding impurities from the crystal lattice.

Protocol 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent. Anhydrous isopropanol or ethanol are good choices.

  • Acidification: Slowly add a solution of HCl in a compatible solvent. A solution of 2 M HCl in diethyl ether or acetyl chloride in methanol (which generates HCl in situ) can be used. Add the acidic solution dropwise with stirring until precipitation of the salt is complete. The pH of the solution should be acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the primary solvent used for dissolution to remove any residual soluble impurities.

  • Drying: Dry the salt under vacuum to remove residual solvents.

Protocol 4: Recrystallization of the Hydrochloride Salt

The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.

Solvent SystemRationale & Application
Isopropanol/Water A versatile system. The salt is dissolved in a minimal amount of hot isopropanol, and hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.
Ethanol/Diethyl Ether The salt is dissolved in a minimal amount of hot ethanol. Diethyl ether is then added slowly until persistent turbidity is observed. The solution is then allowed to cool.
Aqueous HCl For highly polar salts, recrystallization from dilute aqueous HCl can be effective. The compound is dissolved in hot dilute HCl and allowed to cool.

General Recrystallization Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • If using a co-solvent system, add the second solvent (e.g., water or diethyl ether) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purity Assessment

Regularly assess the purity of your material throughout the purification process.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio as needed to achieve an Rf value of 0.3-0.5 for the free base.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for determining the final purity of 4-Methoxy-3-biphenylamine hydrochloride.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Special Considerations: Removal of Palladium Residues

If the material is synthesized via a Suzuki coupling, removal of the palladium catalyst is crucial.

  • Filtration through Celite: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon for a period can adsorb residual palladium. The carbon is then removed by filtration through Celite.

  • Metal Scavengers: For very low residual palladium levels, commercially available solid-supported metal scavengers with thiol or amine functionalities can be used.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

  • Aromatic amines are potentially toxic and should be handled with caution.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Purification by Recrystallization: Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications, 1989 . [Link]

  • Palladium Removal: Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 2004 , 346 (8), 889-900. [Link]

  • HPLC Analysis of Aromatic Compounds: Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed. John Wiley & Sons, 2010 . [Link]

Method

Application Note: A Robust HPLC Method for Purity Analysis of 4-Methoxy-3-biphenylamine Hydrochloride

Introduction 4-Methoxy-3-biphenylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3-biphenylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates.[1] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 4-Methoxy-3-biphenylamine hydrochloride and its potential impurities.

The causality behind the experimental choices is rooted in the physicochemical properties of the analyte and established chromatographic principles. Aromatic amines can be challenging to analyze due to potential peak tailing and their reactivity.[2] This method is designed to overcome these challenges by optimizing the stationary phase, mobile phase composition, and pH to achieve excellent peak shape, resolution, and sensitivity.

Scientific Rationale and Method Development

The development of a reliable HPLC method requires a thorough understanding of the analyte's chemical properties.[3] Although specific experimental data for 4-Methoxy-3-biphenylamine hydrochloride is not widely published, we can infer its properties from its structure and similar compounds to guide method development.

Stationary Phase Selection: A C18 (octadecyl) stationary phase is chosen for its versatility and proven performance in the separation of a wide range of pharmaceutical compounds, including those with aromatic moieties.[4] The hydrophobic nature of the C18 stationary phase provides effective retention for the nonpolar biphenyl and methoxy groups of the analyte.

Mobile Phase Selection: A combination of acetonitrile and a phosphate buffer is selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power and low viscosity.[2] A phosphate buffer is employed to control the pH of the mobile phase, which is crucial for the analysis of ionizable compounds like amines.

Detection Wavelength: Based on the UV spectrum of the structurally related compound 4-Methoxy Biphenyl, which shows an excitation peak at 261 nm, a detection wavelength of 261 nm is selected for this method.[3] This wavelength is expected to provide high sensitivity for the detection of 4-Methoxy-3-biphenylamine hydrochloride and its aromatic impurities. It is, however, recommended to confirm the optimal wavelength by scanning the UV spectrum of the analyte.

Experimental Workflow

The overall workflow for the purity analysis of 4-Methoxy-3-biphenylamine hydrochloride is depicted in the following diagram:

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in diluent Filter Filter SamplePrep->Filter StandardPrep Prepare stock and working standards StandardPrep->Filter Filter (0.45 µm) HPLC Inject into HPLC system Filter->HPLC Separation Isocratic elution on C18 column HPLC->Separation Detection UV Detection at 261 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity using area percent Integration->Calculation Report Generate final report Calculation->Report

Caption: Workflow for the HPLC purity analysis of 4-Methoxy-3-biphenylamine hydrochloride.

Detailed Protocols

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 261 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

Diluent Preparation: Mix the mobile phase components, acetonitrile and water, in a 50:50 (v/v) ratio.

Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Methoxy-3-biphenylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation:

  • Accurately weigh about 25 mg of the 4-Methoxy-3-biphenylamine hydrochloride sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of the analyte with those of potential impurities and a placebo.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the working standard concentration should be analyzed. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Hypothetical Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL

System Suitability

To ensure the chromatographic system is performing adequately, a system suitability test must be performed before each analytical run. A working standard solution is injected five times, and the following parameters are evaluated:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (% RSD) of Peak Area ≤ 2.0%

Conclusion

This application note provides a comprehensive and robust HPLC method for the purity determination of 4-Methoxy-3-biphenylamine hydrochloride. The method is based on sound scientific principles and is designed to be accurate, precise, and specific. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results, making it a valuable tool for quality control in pharmaceutical development and manufacturing.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
  • Jandera, P. (2016). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). Diphenhydramine. Retrieved from National Center for Biotechnology Information, U.S. National Library of Medicine website: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector.
  • Pawłowski, W., & Zydroń, M. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(5), 339-344.
  • Sielc.com. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Methoxy-3-biphenylamine Hydrochloride

Introduction 4-Methoxy-3-biphenylamine hydrochloride is a biphenyl amine derivative of interest in pharmaceutical and chemical research. Its structural elucidation and purity assessment are critical for its application i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3-biphenylamine hydrochloride is a biphenyl amine derivative of interest in pharmaceutical and chemical research. Its structural elucidation and purity assessment are critical for its application in drug development and material science. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing detailed information about their molecular weight and structure through the analysis of their fragmentation patterns.

This document provides a comprehensive guide to the anticipated mass spectrometric fragmentation of 4-Methoxy-3-biphenylamine hydrochloride and a detailed protocol for its analysis. The insights herein are tailored for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this compound.

Chemical Structure and Properties:

  • Compound Name: 4-Methoxy-3-biphenylamine hydrochloride

  • Molecular Formula: C₁₃H₁₄ClNO

  • Molecular Weight: 235.71 g/mol (for the hydrochloride salt), 199.25 g/mol (for the free base)[1]

  • Chemical Structure (Free Base):

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-Methoxy-3-biphenylamine in a mass spectrometer is predicted to be driven by the presence of the amine and methoxy functional groups, as well as the biphenyl core. The following fragmentation pathways are proposed based on established principles of mass spectrometry.[2][3][4]

Ionization:

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the initial event is the removal of an electron to form a molecular ion (M⁺•). For 4-Methoxy-3-biphenylamine (free base), the molecular ion is expected at a mass-to-charge ratio (m/z) of 199.

Key Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation of amines where the bond adjacent to the nitrogen atom is cleaved.[2][3] For primary aromatic amines, this often involves the loss of a hydrogen radical (H•) to form a stable ion.

    • [M-1]⁺: Loss of a hydrogen atom from the amine group, resulting in an ion at m/z 198 . This is often a prominent peak in the mass spectra of primary aromatic amines.[5]

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage with the loss of a methyl radical (•CH₃).

    • [M-15]⁺: Loss of a methyl group from the methoxy moiety, leading to a fragment at m/z 184 .

  • Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O).

    • [M-30]⁺: Loss of formaldehyde, resulting in an ion at m/z 169 .

  • Cleavage of the Biphenyl Bond: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted rings.

    • C₆H₅⁺: A phenyl fragment at m/z 77 .

    • C₇H₈NO⁺: A methoxy-aminophenyl fragment.

  • Loss of HCN: Aromatic amines can undergo ring contraction with the expulsion of a neutral hydrogen cyanide (HCN) molecule.[5]

    • [M-27]⁺•: Loss of HCN from the molecular ion, resulting in a fragment at m/z 172 .

Predicted Major Fragments Summary:

m/z Proposed Fragment Origin
199[M]⁺•Molecular Ion
198[M-H]⁺α-cleavage at the amine group
184[M-CH₃]⁺Loss of a methyl radical from the methoxy group
169[M-CH₂O]⁺•Loss of formaldehyde from the methoxy group
77[C₆H₅]⁺Phenyl cation

Fragmentation Pathway Diagram:

fragmentation M [M]⁺• m/z 199 F1 [M-H]⁺ m/z 198 M->F1 - H• F2 [M-CH₃]⁺ m/z 184 M->F2 - •CH₃ F3 [M-CH₂O]⁺• m/z 169 M->F3 - CH₂O F4 [C₆H₅]⁺ m/z 77 M->F4 Biphenyl Cleavage

Caption: Predicted fragmentation pathway of 4-Methoxy-3-biphenylamine.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of 4-Methoxy-3-biphenylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Objective: To prepare the analyte in a volatile solvent suitable for GC injection. The hydrochloride salt is non-volatile and needs to be converted to the free base.

  • Procedure:

    • Accurately weigh approximately 1 mg of 4-Methoxy-3-biphenylamine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as methanol and a small amount of a weak base (e.g., ammonium hydroxide) to neutralize the HCl and form the free base.

    • Vortex the solution until the sample is fully dissolved.

    • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL with a volatile solvent like ethyl acetate or dichloromethane.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve & Neutralize P1->P2 P3 Dilute P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Obtain Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Correlate Fragments D2->D3

Caption: General workflow for GC-MS analysis.

Data Interpretation and Discussion

The interpretation of the resulting mass spectrum should focus on identifying the molecular ion peak and the key fragment ions predicted above.

  • Molecular Ion (m/z 199): The presence of a peak at m/z 199 would confirm the molecular weight of the free base. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[2]

  • Base Peak: The most intense peak in the spectrum, known as the base peak, will correspond to the most stable fragment ion formed. For aromatic amines, the [M-1]⁺ ion at m/z 198 is often a strong candidate for the base peak.

  • Fragment Ion Confirmation: The presence of peaks at m/z 184, 169, and 77 would provide strong evidence for the proposed structure, confirming the presence of the methoxy group and the biphenyl core.

By comparing the experimentally obtained mass spectrum with the predicted fragmentation pattern, researchers can confidently confirm the identity and structure of 4-Methoxy-3-biphenylamine.

Conclusion

This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of 4-Methoxy-3-biphenylamine hydrochloride. The predicted fragmentation patterns, based on fundamental principles of mass spectrometry, offer a valuable guide for the interpretation of experimental data. The detailed GC-MS protocol provides a starting point for method development, enabling researchers to effectively characterize this important compound.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123541, 4-Methoxy-3-phenylaniline. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.).

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride

These application notes provide a comprehensive guide for the large-scale synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical development. The protocols detailed herein are designed...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the large-scale synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for scalability, emphasizing safety, efficiency, and product purity. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: Significance of 4-Methoxy-3-biphenylamine Hydrochloride

4-Methoxy-3-biphenylamine and its hydrochloride salt are crucial building blocks in the synthesis of various biologically active molecules. The biphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The specific substitution pattern of a methoxy group and an amino group on one of the phenyl rings, coupled with the biphenyl core, imparts unique physicochemical properties that are often exploited in drug design. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and formulation in subsequent synthetic steps.

The synthesis of this intermediate on a large scale presents several challenges, including cost-effectiveness, scalability of the reaction conditions, and ensuring high purity of the final product. This guide outlines a robust and scalable synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4][5][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Methoxy-3-biphenylamine hydrochloride is strategically divided into two main steps:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an appropriately substituted aminophenyl boronic acid derivative with a phenyl halide.

  • Hydrochloride Salt Formation: Conversion of the resulting biphenylamine to its hydrochloride salt to improve stability and handling.

This approach is selected for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary starting materials and catalysts.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrochloride Salt Formation Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Pd Catalyst, Base, Solvent Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Reaction Completion Isolated Product 1 Isolated Product 1 Workup & Purification->Isolated Product 1 4-Methoxy-3-biphenylamine Isolated Product 1_ref 4-Methoxy-3-biphenylamine Salt Formation Salt Formation Isolated Product 1_ref->Salt Formation HCl in Solvent Final Product Final Product Salt Formation->Final Product Crystallization & Isolation 4-Methoxy-3-biphenylamine HCl

Caption: Overall workflow for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride.

Detailed Experimental Protocols

PART I: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-Methoxy-3-biphenylamine from 5-amino-2-methoxyphenylboronic acid and bromobenzene.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
5-Amino-2-methoxyphenylboronic acid166.9610.059.81.0
Bromobenzene157.0110.365.61.1
Palladium(II) Acetate (Pd(OAc)₂)224.500.0670.300.005
SPhos410.480.2450.600.01
Potassium Carbonate (K₂CO₃)138.2124.8179.43.0
Toluene-100 L--
Water-20 L--
  • Reactor Setup: Charge a 250 L glass-lined reactor with 5-amino-2-methoxyphenylboronic acid (10.0 kg), potassium carbonate (24.8 kg), toluene (100 L), and water (20 L).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium(II) acetate (0.067 kg) and SPhos (0.245 kg) in a portion of the degassed toluene.

  • Catalyst Charging: Add the catalyst solution to the reactor.

  • Reagent Addition: Add bromobenzene (10.3 kg) to the reaction mixture.

  • Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Cooling and Phase Separation: Cool the reaction mixture to room temperature. Allow the phases to separate and remove the aqueous layer.

  • Washing: Wash the organic layer with 2 M sodium hydroxide solution (2 x 20 L) and then with brine (20 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-3-biphenylamine.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-Methoxy-3-biphenylamine.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

G Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OR)₂ Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART II: Hydrochloride Salt Formation

This protocol describes the conversion of purified 4-Methoxy-3-biphenylamine to its hydrochloride salt.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
4-Methoxy-3-biphenylamine199.25Assuming 9.547.7
Isopropanol (IPA)-95 L-
Hydrochloric Acid (in IPA)-As required-
  • Dissolution: In a clean and dry 250 L reactor, dissolve the purified 4-Methoxy-3-biphenylamine (assuming 9.5 kg from the previous step) in isopropanol (95 L) at room temperature.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol to the stirred solution. Monitor the pH to ensure it reaches approximately 1-2.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the slurry for 2-4 hours at room temperature to ensure complete precipitation.

  • Isolation: Filter the solid product using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold isopropanol (2 x 10 L) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Safety and Hazard Analysis

The large-scale synthesis of 4-Methoxy-3-biphenylamine hydrochloride involves several hazardous materials and operations. A thorough risk assessment must be conducted before commencing any work.

SubstanceHazardsPersonal Protective Equipment (PPE)
BromobenzeneFlammable, skin and eye irritant, harmful if swallowed or inhaled.[7]Safety glasses, chemical-resistant gloves, lab coat, respiratory protection if ventilation is inadequate.
TolueneHighly flammable, skin and eye irritant, may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child.Safety glasses, chemical-resistant gloves, lab coat, use in a well-ventilated area or with respiratory protection.
Palladium(II) AcetateMay cause an allergic skin reaction, suspected of causing genetic defects.Safety glasses, chemical-resistant gloves, lab coat, handle in a fume hood.
SPhosSkin and eye irritant.Safety glasses, chemical-resistant gloves, lab coat.
Potassium CarbonateCauses serious eye irritation.Safety glasses, gloves, lab coat.
Hydrochloric AcidCauses severe skin burns and eye damage, may cause respiratory irritation.Face shield, chemical-resistant gloves and apron, use in a well-ventilated area with respiratory protection.
4-Methoxy-3-biphenylaminePotential skin and eye irritant. Toxicological properties not fully investigated.Safety glasses, chemical-resistant gloves, lab coat.

General Safety Precautions:

  • All operations should be carried out in a well-ventilated area, preferably in a walk-in fume hood for large-scale reactions.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • Inert atmosphere is crucial for the Suzuki-Miyaura coupling to prevent catalyst deactivation and potential side reactions.

  • Careful temperature control is necessary to avoid runaway reactions.

  • Proper grounding and bonding procedures should be followed to prevent static discharge when handling flammable solvents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Tyrell, J. H.; et al. Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. The Journal of Organic Chemistry, 2026 . [Link]

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Snead, D. R.; Jamison, T. F. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 2013 , 4(7), 2822-2826. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. E-Journal of Chemistry, 2012 , 9(4), 1897-1904. [Link]

  • US4265833A - Process for the preparation of hydroxy-diphenylamines.
  • Snead, D. R.; Jamison, T. F. End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. DSpace@MIT. [Link]

  • Snead, D. R.; Jamison, T. F. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 2013 , 4, 2822. [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

  • BIPHENYL FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • WO2021014437A1 - Process for the preparation of biphenylamines.
  • Joshi, S. N.; et al. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011 , 2011(7), 1045-1054. [Link]

  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. UCL Discovery. [Link]

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. ProQuest. [Link]

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Application

Application Note: 4-Methoxy-3-biphenylamine Hydrochloride as a Versatile Intermediate for Heterocyclic Scaffolds in Drug Discovery

Abstract: The biphenylamine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents. 4-Methoxy-3-biphenylamine hydrochloride, in particular, offers synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The biphenylamine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents. 4-Methoxy-3-biphenylamine hydrochloride, in particular, offers synthetic chemists strategically positioned functional groups—a nucleophilic amine and an electron-rich aromatic system—that are ripe for elegant chemical transformations. This document provides an in-depth guide to the application of this intermediate, focusing on a robust, palladium-catalyzed intramolecular C-N cyclization to synthesize 2-methoxycarbazole. Carbazoles are a critical class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1] This guide details the mechanistic rationale, a step-by-step synthesis protocol, and analytical validation, providing researchers with a comprehensive framework for leveraging this versatile intermediate in drug development programs.

Introduction: The Strategic Value of the Biphenylamine Scaffold

In the landscape of pharmaceutical synthesis, the selection of a starting intermediate is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 4-Methoxy-3-biphenylamine hydrochloride emerges as a high-value starting material due to its inherent structural features. The biphenyl core provides a rigid, lipophilic backbone common in many biologically active molecules, while the primary amine at the 3-position and the methoxy group at the 4-position offer orthogonal handles for synthetic diversification.

The primary amine is a versatile nucleophile, perfectly positioned for reactions such as amidation, sulfonylation, or, as we will demonstrate, intramolecular cyclization. The methoxy group, an electron-donating entity, activates the aromatic ring, influencing the regioselectivity of subsequent reactions and often playing a key role in binding interactions with biological targets.

This application note will focus on a particularly powerful transformation: the synthesis of carbazoles. The carbazole nucleus is a key pharmacophore found in numerous natural products and synthetic drugs.[1] Its rigid, planar structure allows it to intercalate with DNA and interact with various enzyme active sites. Specifically, methoxy-substituted carbazoles have shown significant potential as neuroprotective agents.[1] We will detail a protocol for the palladium-catalyzed intramolecular C-H amination of an N-acetylated derivative of 4-Methoxy-3-biphenylamine, a modern and efficient alternative to classical methods like the Cadogan reaction, which often require harsh conditions.[2][3]

Synthetic Pathway: From Biphenylamine to a Privileged Carbazole Core

The overall strategy involves a two-step sequence starting from 4-Methoxy-3-biphenylamine hydrochloride: (1) N-acetylation to form the amide precursor, followed by (2) a palladium-catalyzed intramolecular C-H amination to construct the carbazole ring system.

Mechanistic Rationale

Step 1: N-Acetylation. The initial step is the protection of the primary amine as an acetamide. This is a crucial preparatory step for the subsequent cyclization. The resulting amide proton is more acidic, and the acetyl group can act as a transient directing group in some C-H activation mechanisms. The reaction proceeds via a standard nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride. The hydrochloride salt must first be neutralized in situ with a mild base, such as triethylamine or sodium bicarbonate, to free the nucleophilic amine.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination. This is the key bond-forming step to construct the heterocyclic core. The mechanism, while complex and dependent on the specific catalytic system, generally follows a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. A plausible pathway involves:

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): The palladium(II) catalyst coordinates to the substrate and selectively activates a C-H bond on the unsubstituted phenyl ring, ortho to the biaryl linkage. This step is often the rate-determining and selectivity-determining step.

  • N-H Deprotonation & Reductive Elimination: The amide nitrogen coordinates to the palladium center. Subsequent reductive elimination from the palladium complex forms the new C-N bond, yielding the carbazole product and regenerating a lower-oxidation-state palladium species.

  • Catalyst Reoxidation: An oxidant (in this case, often atmospheric oxygen or a chemical oxidant like benzoquinone) reoxidizes the palladium catalyst to its active Pd(II) state, completing the catalytic cycle.

This modern approach is favored for its high functional group tolerance and milder reaction conditions compared to traditional methods.[2]

Visualized Synthetic Pathway

Caption: Overall synthesis of 2-methoxycarbazole.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier Example
4-Methoxy-3-biphenylamine HCl≥98% PuritySigma-Aldrich
Acetic Anhydride (Ac₂O)Reagent Grade, ≥99%Fisher Scientific
Triethylamine (Et₃N)≥99.5%, distilledAcros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metalsStrem Chemicals
1,4-Benzoquinone (BQ)≥98%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%J.T. Baker
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
HexanesHPLC GradeVWR Chemicals
Celite® 545---EMD Millipore

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium compounds are toxic and should be handled with care.

Protocol 1: Synthesis of N-(4-methoxybiphenyl-3-yl)acetamide
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-3-biphenylamine hydrochloride (5.0 g, 20.0 mmol).

  • Solvent and Base Addition: Suspend the solid in anhydrous Dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath. Slowly add Triethylamine (6.1 mL, 44.0 mmol, 2.2 eq.) via syringe over 5 minutes. Causality Note: The base neutralizes the hydrochloride salt to generate the free amine in situ. Two equivalents are used to neutralize the HCl salt and to scavenge the acetic acid byproduct of the reaction.

  • Acetylation: While maintaining the temperature at 0 °C, add Acetic Anhydride (2.1 mL, 22.0 mmol, 1.1 eq.) dropwise. A slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The starting amine should be fully consumed, and a new, less polar spot corresponding to the amide product should appear.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes residual acetic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol/water.

Protocol 2: Synthesis of 2-Methoxy-9-methylcarbazole
  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine N-(4-methoxybiphenyl-3-yl)acetamide (2.41 g, 10.0 mmol), Palladium(II) Acetate (112 mg, 0.5 mmol, 5 mol%), 1,4-Benzoquinone (1.19 g, 11.0 mmol, 1.1 eq.), and Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 eq.). Causality Note: Benzoquinone acts as the stoichiometric oxidant to regenerate the active Pd(II) catalyst. Potassium carbonate serves as the base required for the C-H activation step.

  • Solvent Addition: Add 50 mL of anhydrous Toluene via cannula.

  • Reaction Conditions: Seal the flask and heat the mixture to 110 °C in a preheated oil bath. Stir vigorously for 12-18 hours.

  • Monitoring: The reaction can be monitored by LC-MS to track the disappearance of the starting material and the appearance of the product mass peak.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (3 x 20 mL).

  • Purification: Concentrate the combined filtrates in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield 2-Methoxy-9-methylcarbazole as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for 2-Methoxy-9-methylcarbazole

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield (Typical) 65-75%
Purity (HPLC) >98% (at 254 nm)
¹H NMR (CDCl₃) δ (ppm) ≈ 8.0 (d), 7.4-7.2 (m), 7.0 (dd), 6.9 (d), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, NCH₃)
¹³C NMR (CDCl₃) δ (ppm) ≈ 158, 142, 140, 126, 123, 120, 119, 112, 109, 108, 90, 56 (OCH₃), 29 (NCH₃)
Mass Spec (ESI+) m/z (calc. for C₁₄H₁₃NO): 211.10; Found: 212.1 [M+H]⁺

Workflow Visualization: Purification and Analysis

The following diagram illustrates the logical flow from the crude reaction mixture to the final, validated product.

Purification_Workflow cluster_QC Quality Control Crude Crude Reaction Mixture Filter Filtration through Celite® (Removes Pd catalyst & salts) Crude->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Concentrate->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Concentrate Final Concentration Fractions->Final_Concentrate Product Pure 2-Methoxycarbazole Final_Concentrate->Product HPLC HPLC Analysis (Purity Check >98%) Product->HPLC Verify NMR NMR Spectroscopy (Structure Confirmation) Product->NMR Verify MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS Verify

Caption: Post-synthesis purification and analytical workflow.

Conclusion

4-Methoxy-3-biphenylamine hydrochloride serves as an exemplary intermediate for the efficient construction of medicinally relevant heterocyclic systems. The detailed protocol for the synthesis of 2-methoxycarbazole via a modern, palladium-catalyzed C-H amination showcases its utility. This approach provides a reliable and scalable route to a privileged scaffold, enabling researchers in drug discovery to rapidly generate analogs for structure-activity relationship (SAR) studies. The strategic placement of functional groups on the starting biphenylamine core underscores its value as a versatile building block for creating diverse and complex molecular architectures.

References

  • Bieber, L. W., & da Costa, R. C. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry, 19(12), 3814-3823. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved January 27, 2026, from [Link]

  • Sultana, N., & Hossain, M. S. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Pharmaceuticals, 15(3), 339. [Link]

  • Radosevich, A. T., & Olsen, J. C. (2015). Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. Journal of the American Chemical Society, 137(42), 13684–13693. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Biphenylamine Synthesis

Welcome to the technical support center for Suzuki-Miyaura coupling reactions, with a specialized focus on the synthesis of biphenylamines. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions, with a specialized focus on the synthesis of biphenylamines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this critical synthetic transformation. My aim is to provide not just procedural fixes, but a deeper understanding of the reaction's nuances, grounded in mechanistic principles and extensive field experience.

Introduction: The Challenge of Synthesizing Biphenylamines

The Suzuki-Miyaura coupling is a powerhouse in modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, when synthesizing biphenylamines—a scaffold prevalent in pharmaceuticals and advanced materials—chemists often face frustratingly low yields.[3] The electron-rich nature of the amine functionality introduces specific challenges that can disrupt the catalytic cycle and promote unwanted side reactions. This guide will dissect these issues and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki coupling reaction is giving a very low yield of the desired biphenylamine. What are the most common culprits?

Low yields in biphenylamine synthesis via Suzuki coupling typically stem from a few key areas: catalyst and ligand choice, base selection, substrate quality, and reaction conditions. The presence of the amine group can lead to catalyst inhibition or facilitate side reactions that consume starting materials and deactivate the catalyst.[2]

Common Causes for Low Yield:

  • Catalyst Deactivation: The amine moiety can coordinate to the palladium center, hindering its catalytic activity.

  • Side Reactions: Protodeboronation of the aminophenylboronic acid is a frequent issue, where the boronic acid group is replaced by a hydrogen atom.[4] Homocoupling of the boronic acid can also occur.

  • Poor Substrate Quality: Impurities in the aryl halide or boronic acid can poison the catalyst. Boronic acids, in particular, can be unstable.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is crucial and highly substrate-dependent.[6][7]

Question 2: How do I choose the right palladium catalyst and ligand for coupling with an electron-rich amine?

This is arguably the most critical decision. Standard catalysts like Pd(PPh₃)₄ may not be effective. For electron-rich anilines, sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active Pd(0) species.[8]

Recommended Catalyst/Ligand Systems:

Catalyst/Ligand SystemKey Advantages & RationaleTypical Substrates
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) These bulky, electron-rich phosphine ligands accelerate reductive elimination, which is often the rate-limiting step with electron-rich substrates. They also prevent catalyst decomposition.[9]Electron-rich and sterically hindered aryl chlorides and bromides.
Pre-formed Palladacycles (e.g., CataCXium A) These are often more stable and can exhibit unique reactivity. They have shown success in couplings with unprotected ortho-anilines where other catalysts fail.[2]Challenging substrates, particularly ortho-substituted anilines.
Pd(dppf)Cl₂ A robust and versatile catalyst, but may require optimization of other parameters for challenging amine substrates.A good starting point for initial screening with less hindered anilines.

Expert Insight: Start by screening a small panel of ligands. The subtle electronic and steric differences between ligands like SPhos and XPhos can have a dramatic impact on yield.

Question 3: The choice of base seems to have a significant effect on my reaction. How do I select the optimal base?

The base plays a multifaceted role in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[9][10][11] However, a base that is too strong can promote decomposition of the boronic acid or other side reactions.

Base Selection Guide:

BaseStrengthCommon Use Cases & Considerations
Potassium Carbonate (K₂CO₃) ModerateA good general-purpose base, often used in aqueous/organic solvent mixtures.
Cesium Carbonate (Cs₂CO₃) StrongerOften more effective for less reactive aryl chlorides and can be used in a wider range of solvents.[2]
Potassium Phosphate (K₃PO₄) ModerateA versatile base that is often effective when carbonates fail.
Potassium tert-butoxide (KOt-Bu) StrongCan be highly effective but may also promote side reactions. It is crucial for activating certain protected boronic acids.[4]

Causality: The formation of the borate intermediate is a critical equilibrium step. The right base will shift this equilibrium towards the active borate without causing degradation of the starting materials.

Question 4: I suspect my aminophenylboronic acid is decomposing. How can I confirm this and what can be done to prevent it?

Protodeboronation is a major pathway for yield loss, especially with electron-rich or sterically hindered aminophenylboronic acids.[3] This side reaction replaces the C-B bond with a C-H bond, effectively destroying your nucleophile.

Troubleshooting Protodeboronation:

  • Analysis: Monitor your reaction by TLC, LC-MS, or NMR.[12][13] The appearance of aniline (or its derivative) corresponding to your boronic acid is a clear indicator of protodeboronation.

  • Prevention:

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the free acids and can be used to mitigate decomposition.

    • Protecting Groups: Using a protecting group on the amine, such as Boc or a 1,8-diaminonaphthalene (dan) group, can significantly improve stability.[4]

    • Reaction Setup: Ensure your reaction is rigorously degassed and run under an inert atmosphere (Nitrogen or Argon) as oxygen can accelerate decomposition.[14]

In-Depth Troubleshooting Workflows

Workflow 1: Systematic Reaction Optimization

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.[7]

Step-by-Step Optimization Protocol:
  • Initial Catalyst/Ligand Screen:

    • Set up parallel reactions using your standard conditions but varying the catalyst/ligand combination.

    • Catalysts to test: Pd(OAc)₂, Pd₂(dba)₃.

    • Ligands to test: PPh₃, SPhos, XPhos, CataCXium A.

    • Monitor each reaction at set time points (e.g., 1h, 4h, 12h) by LC-MS to assess product formation and starting material consumption.

  • Base and Solvent Screen:

    • Using the best catalyst/ligand pair from step 1, screen a matrix of bases and solvents.

    • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

    • Solvents: Toluene, Dioxane, 2-MeTHF, often with a small amount of water.[2]

  • Temperature Optimization:

    • Once the best solvent/base combination is identified, run the reaction at three different temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal thermal conditions.

Workflow 2: Diagnosing and Preventing Catalyst Death

If the reaction starts but then stalls, catalyst deactivation is a likely cause.[15]

Visualizing the Problem:

Catalyst_Deactivation Active_Pd0 Active Pd(0)L2 Oxidative_Addition Oxidative Addition Active_Pd0->Oxidative_Addition + Ar-X Deactivated_Pd Deactivated Pd Species (e.g., Pd Black, Amine Complex) Active_Pd0->Deactivated_Pd Amine Coordination PdII_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OR)2 PdII_Complex->Deactivated_Pd Agglomeration Dimeric_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Dimeric_Complex Reductive_Elimination Reductive Elimination Dimeric_Complex->Reductive_Elimination Reductive_Elimination->Active_Pd0 Catalyst Regeneration Product Product (Biphenylamine) Reductive_Elimination->Product

Caption: Suzuki catalytic cycle with potential deactivation pathways.

Experimental Test for Catalyst Deactivation:
  • Run the reaction under what you believe are optimized conditions.

  • After the reaction appears to have stalled (e.g., no further product formation observed by LC-MS after 2 hours), add a second charge of the catalyst and ligand.

  • If the reaction restarts and proceeds to a higher conversion, this strongly indicates that the initial catalyst charge was deactivated.

Solution: If catalyst deactivation is confirmed, consider using a more robust ligand (like a Buchwald ligand) or a pre-formed palladacycle catalyst which can be more resistant to deactivation.[2]

Summary and Key Takeaways

Successfully synthesizing biphenylamines via Suzuki coupling requires a nuanced approach that accounts for the specific challenges posed by the amine functionality.

  • Prioritize the Catalyst System: The choice of a bulky, electron-rich ligand is often the key to success.

  • Don't Underestimate the Base: Systematically screen bases to find one that effectively promotes transmetalation without causing substrate degradation.

  • Ensure Substrate Integrity: Use high-purity starting materials and consider using boronic esters to prevent protodeboronation.

  • Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst and substrate decomposition.

By methodically addressing these parameters, you can transform a low-yielding reaction into a robust and reliable synthetic procedure.

References

  • Catalysts. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • Kingston University Research Repository. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available from: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Available from: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride

Answering to a researcher, scientist, or drug development professional. Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Answering to a researcher, scientist, or drug development professional.

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride. This document is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

A common and reliable synthetic approach involves the construction of the biphenyl core via a palladium-catalyzed cross-coupling reaction, followed by the deprotection of a masked amine functionality. The hydrochloride salt is then formed in the final step.

Here is a typical workflow for this synthesis:

G SM N-(3-Bromo-4-methoxyphenyl)acetamide Product1 N-(4-Methoxy-3-biphenylyl)acetamide SM->Product1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reagent1 Phenylboronic Acid Reagent1->Product1 Product1_ref Product1_ref Product2 4-Methoxy-3-biphenylamine (Free Base) Product2_ref Product2_ref Product1_ref->Product2 Acidic or Basic Hydrolysis (e.g., HCl (aq), reflux) Product3 4-Methoxy-3-biphenylamine hydrochloride Product2_ref->Product3 HCl in solvent (e.g., HCl in Ether or IPA)

Caption: General Synthetic Workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each entry is formatted as a question you might ask, followed by a detailed explanation of the causes and actionable solutions.

Question 1: My Suzuki coupling reaction has a low yield of the biphenyl product, and I see significant amounts of unreacted starting material and biphenyl. What's going wrong?

This is a classic issue in palladium-catalyzed cross-coupling reactions. The causes can be traced to catalyst activity, reaction conditions, or side reactions involving the boronic acid.

Underlying Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) species is prone to oxidation or aggregation.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents to remove dissolved oxygen. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[1]

  • Homo-coupling of Phenylboronic Acid: Phenylboronic acid can couple with itself to form biphenyl, consuming the reagent and reducing the yield of your desired product.

    • Causality: This is often promoted by the presence of oxygen and can be catalyzed by the palladium complex.

    • Solution: Again, maintaining a robust inert atmosphere is critical. Adding the aryl bromide slowly to the reaction mixture can sometimes minimize this side reaction by keeping the concentration of the boronic acid relative to the bromide low.

  • Proto-debromination of the Aryl Bromide: You may observe the formation of N-(4-methoxyphenyl)acetamide, where the bromine has been replaced by a hydrogen.

    • Causality: This occurs when the palladium intermediate reacts with a proton source (like trace water or acidic impurities) before it can couple with the boronic acid.

    • Solution: Use anhydrous solvents and dry all reagents thoroughly. The choice of base is also important; using a non-hydroxide base like K₂CO₃ or Cs₂CO₃ is standard.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_tlc Analyze TLC/LCMS: - Unreacted Aryl Bromide? - Biphenyl byproduct? - Debrominated byproduct? start->check_tlc unreacted_sm High Unreacted Aryl Bromide check_tlc->unreacted_sm Yes biphenyl Significant Biphenyl Formation check_tlc->biphenyl Yes debromination Debrominated Byproduct Seen check_tlc->debromination Yes sol_catalyst Solution: 1. Check catalyst source/age. 2. Increase catalyst loading slightly. 3. Increase temperature. 4. Ensure base is active. unreacted_sm->sol_catalyst sol_homocoupling Solution: 1. Degas solvents thoroughly. 2. Maintain strict inert atmosphere. 3. Check for air leaks in setup. biphenyl->sol_homocoupling sol_debromination Solution: 1. Use anhydrous solvents. 2. Dry reagents before use. 3. Avoid overly acidic conditions. debromination->sol_debromination

Caption: Troubleshooting Low Suzuki Coupling Yield.

Question 2: The acidic hydrolysis of my N-acetyl intermediate is very slow or incomplete. If I increase the acid concentration or temperature, I see product degradation. How can I optimize this step?

Amide hydrolysis requires harsh conditions, but the methoxy group on the aromatic ring is sensitive to strong acid, creating a narrow optimal window.

Underlying Causes & Solutions:

  • Insufficiently Forcing Conditions: Acetamides are stable protecting groups. Hydrolysis often requires prolonged heating in moderately concentrated acid.

    • Solution: A typical starting point is 3-6 M HCl at reflux. Monitor the reaction by TLC or LCMS every few hours. If the reaction stalls, you can try extending the reaction time up to 24 hours before resorting to harsher conditions.

  • Ether Cleavage Side Reaction: The methoxy group (-OCH₃) can be cleaved by strong nucleophilic acids (especially HBr or HI) at high temperatures to form a phenol. While less common with HCl, it can still occur under forcing conditions.

    • Causality: The ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by a chloride ion (SN2) or the aromatic ring susceptible to cleavage.

    • Solution: If ether cleavage is observed, switch to a basic hydrolysis protocol. Refluxing the acetamide with aqueous or alcoholic NaOH or KOH (e.g., 10-20% w/v) will cleave the amide bond without affecting the methoxy ether. The resulting free amine can then be extracted into an organic solvent and carried forward to the salt formation step.[2]

Comparative Table of Hydrolysis Conditions:

MethodConditionsProsCons
Acidic Hydrolysis 3-6 M HCl (aq), Reflux, 4-24hSimple workup (product is in aqueous layer as salt)Risk of ether cleavage; can be slow.
Basic Hydrolysis 15% NaOH (aq/EtOH), Reflux, 4-12hFaster than acidic; avoids ether cleavage.Requires an additional extraction step to isolate the free base before salt formation.
Question 3: My final product, 4-Methoxy-3-biphenylamine hydrochloride, is an off-white or pinkish solid and discolors over time. How can I obtain and store a pure, white product?

Aromatic amines, especially anilines, are notoriously susceptible to air oxidation, which produces highly colored impurities.

Underlying Causes & Solutions:

  • Air Oxidation of the Free Base: Before protonation to the stable hydrochloride salt, the free amine (4-Methoxy-3-biphenylamine) is a prime target for oxidation by atmospheric oxygen. This process is often catalyzed by trace metals and light.

    • Solution 1 (During Workup): After hydrolysis and neutralization/extraction, work quickly. Minimize the time the free base is exposed to air. If possible, perform extractions and solvent removal under a blanket of nitrogen or argon.

    • Solution 2 (Purification): The best practice is to purify the free base before salt formation. Column chromatography on silica gel (using a hexane/ethyl acetate gradient, for example) can remove baseline impurities and early-onset oxidation products. The pure free base should then be immediately converted to the hydrochloride salt.

    • Solution 3 (Final Product Treatment): If the final salt is already discolored, recrystallization is the best option. A common solvent system is isopropanol/ether or ethanol/water. Dissolve the salt in a minimal amount of hot alcohol and, if necessary, add a small amount of charcoal to adsorb colored impurities. Filter hot through celite, and then allow it to cool slowly to form pure crystals.

  • Storage: The hydrochloride salt is significantly more stable than the free base, but it can still discolor over long periods if exposed to light and air.

    • Solution: Store the final product in an amber vial in a desiccator, preferably under an inert atmosphere in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: Is a Suzuki or an Ullmann coupling better for forming the biphenyl bond in this synthesis?

Both are viable, but the Suzuki coupling is generally preferred in modern laboratory and process settings for several reasons.[3][4]

  • Suzuki Reaction: Uses palladium catalysts, which are highly efficient and have a broad substrate scope. The reaction conditions are typically milder, and the boronic acid reagents are generally non-toxic and thermally stable.[5]

  • Ullmann Reaction: Traditionally uses stoichiometric amounts of copper powder at very high temperatures (>200 °C).[4] While modern versions use catalytic copper with ligands at lower temperatures, they can still be less reliable and have a narrower substrate scope than palladium-catalyzed methods.[6] For drug development, the well-documented and versatile nature of the Suzuki reaction makes it the more common choice.

Q2: What is the best method for reducing a nitro group on an intermediate like N-(4-Methoxy-3-nitro-phenyl)acetamide?

The choice of reducing agent is critical to avoid side reactions and ensure compatibility with other functional groups.

  • Recommended Method: Catalytic Hydrogenation. This is the cleanest and most efficient method.

    • Protocol: The nitro compound is dissolved in a solvent like ethanol, methanol, or ethyl acetate. A catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) until the starting material is consumed.[7] This method is high-yielding and produces only water as a byproduct.

  • Alternative Method: Transfer Hydrogenation. If a hydrogen gas setup is unavailable, transfer hydrogenation is an excellent alternative.

    • Protocol: Reagents like ammonium formate or formic acid are used as the hydrogen source in the presence of Pd/C.[8]

  • Methods to Use with Caution: Metal/Acid Reductions. Reagents like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in HCl are effective but can be less chemoselective and require a more involved workup to remove metal salts.[9] They can also sometimes lead to partially reduced intermediates like hydroxylamines or azo compounds.[10][11]

Q3: What analytical techniques are essential for monitoring this reaction and confirming the final product?

A multi-pronged analytical approach is crucial for ensuring success.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): The quickest way to qualitatively track the consumption of starting materials and the appearance of products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative progress and confirms the mass of the desired product and any major side products, which is invaluable for troubleshooting.

  • Final Product Confirmation:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): The definitive method for structural elucidation. It will confirm the connectivity of the atoms and the successful formation of the biphenyl system and the free amine.

    • Mass Spectrometry (MS): Confirms the molecular weight of the final compound.

    • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature reports.[12]

    • Elemental Analysis (CHN Analysis): Provides the elemental composition (Carbon, Hydrogen, Nitrogen), which should match the theoretical values for the hydrochloride salt to within ±0.4%.

References

  • Salahifar, E., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1775–1778. [Link]

  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1019–1023. [Link]

  • Arora, P. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]

  • Google Patents. (1977). Process for the preparation of diphenylamine and derivatives thereof.
  • Google Patents. (2005). Preparation method of Methoxyphenylhydrazine.
  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved January 27, 2026, from [Link]

  • DSpace@MIT. (2017). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. [Link]

  • Journal of Chemical Education. (2022). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. [Link]

  • ResearchGate. (2017). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • The Journal of Organic Chemistry. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • Digital Commons@ETSU. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. [Link]

  • PubMed. (2014). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. [Link]

  • Royal Society of Chemistry. (2019). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. [Link]

  • ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • National Institutes of Health. (2023). Diphenhydramine Hydrochloride–CuCl as a New Catalyst for the Synthesis of Tetrahydrocinnolin-5(1H)-ones. [Link]

  • Materials Advances (RSC Publishing). (2024). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

  • PubMed. (2001). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2010). N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]

  • ResearchGate. (1970). The Ullmann Ether Condensation. [Link]

  • ResearchGate. (2009). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. [Link]

  • ResearchGate. (2014). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • PubChem. (n.d.). 4,4'-Dimethoxydiphenylamine. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Methoxy-3-biphenylamine Hydrochloride

Welcome to the technical support center for the purification of crude 4-Methoxy-3-biphenylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Methoxy-3-biphenylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common purification hurdles. Our approach is grounded in established chemical principles and practical laboratory experience.

Introduction

4-Methoxy-3-biphenylamine is a valuable building block in medicinal chemistry and materials science. As with any synthetic intermediate, its purity is paramount for the success of subsequent reactions and the quality of the final product. The hydrochloride salt is often preferred for its crystalline nature and improved stability. However, crude 4-Methoxy-3-biphenylamine hydrochloride can be contaminated with various impurities, including starting materials, by-products from its synthesis (commonly a Suzuki-Miyaura coupling followed by nitro group reduction), and degradation products. This guide will equip you with the knowledge to tackle these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-Methoxy-3-biphenylamine hydrochloride?

The impurity profile of your crude product is largely dependent on its synthetic route. A common route involves the Suzuki-Miyaura coupling of a protected aminoboronic acid derivative with a bromo-anisole derivative, or vice versa, followed by deprotection and nitro group reduction. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-methoxy-3-nitroaniline, phenylboronic acid, or the corresponding aryl halide.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material.

  • By-products from Nitro Reduction: Incomplete reduction can leave traces of the nitro-intermediate. Over-reduction or side reactions can also generate undesired species.

  • Residual Palladium Catalyst: If a Suzuki-Miyaura coupling was performed, trace amounts of palladium may be present.

  • Solvent Adducts: Trapped solvent molecules within the crude solid.

Q2: What is the best general approach for purifying amine hydrochlorides?

A multi-pronged approach is often necessary. The general workflow for purifying amine hydrochlorides like 4-Methoxy-3-biphenylamine hydrochloride is as follows:

  • Acid-Base Extraction: This is a powerful technique to separate the basic amine from neutral or acidic impurities.

  • Recrystallization: This is the most common method for purifying crystalline solids. The choice of solvent is critical.

  • Column Chromatography: This is used for difficult separations where recrystallization is ineffective.[1]

The following diagram illustrates a decision-making workflow for purification:

purification_workflow start Crude 4-Methoxy-3-biphenylamine HCl acid_base Perform Acid-Base Extraction start->acid_base is_pure_after_ab Is the product >95% pure by HPLC? acid_base->is_pure_after_ab recrystallize Recrystallize the Hydrochloride Salt is_pure_after_ab->recrystallize No final_product Pure 4-Methoxy-3-biphenylamine HCl is_pure_after_ab->final_product Yes is_pure_after_rx Is the product >99% pure? recrystallize->is_pure_after_rx chromatography Column Chromatography of the Free Base is_pure_after_rx->chromatography No is_pure_after_rx->final_product Yes chromatography->final_product

Caption: Decision workflow for purification.

Q3: How do I perform an effective acid-base extraction?

The principle here is to convert the amine hydrochloride to its free base form, which is soluble in organic solvents, while acidic and neutral impurities remain in the aqueous phase or are washed away.

Protocol for Acid-Base Extraction:

  • Dissolve the crude hydrochloride salt in water.

  • Add an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free amine.

  • To regenerate the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol). The hydrochloride salt should precipitate out and can be collected by filtration.

Troubleshooting Guide

Problem 1: My recrystallized product is still colored (yellow or brown).

Cause: This usually indicates the presence of persistent, colored impurities, which may be polar, polymeric, or degradation products.

Solution A: Activated Carbon Treatment

Activated carbon has a high surface area and can adsorb colored impurities.

Protocol:

  • Dissolve the crude 4-Methoxy-3-biphenylamine hydrochloride in a minimum amount of a suitable hot solvent (e.g., isopropanol/water mixture).

  • Add a small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight.

  • Simmer the solution for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Caution: Do not let the solution cool during filtration, as this will cause premature crystallization.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Solution B: Chemical Treatment

If the color is due to oxidation of the amine, a reducing agent can sometimes help.

Protocol:

  • During the acid-base workup (in the free base form), consider washing the organic solution with a dilute solution of sodium bisulfite (NaHSO₃).

  • Proceed with drying and salt formation as usual.

Problem 2: The yield after recrystallization is very low.

Cause: This can be due to several factors:

  • The compound has high solubility in the chosen solvent, even at low temperatures.

  • Too much solvent was used for dissolution.

  • Premature crystallization occurred during a hot filtration step.

  • The starting material had a very low purity.

Solutions:

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). For 4-Methoxy-3-biphenylamine hydrochloride, consider solvent systems like:

    • Methanol/diethyl ether

    • Isopropanol/hexane

    • Ethanol/water

Solvent System"Good" Solvent"Poor" SolventTypical Ratio (v/v)
Methanol/Diethyl EtherMethanolDiethyl Ether1:5 to 1:10
Isopropanol/HexaneIsopropanolHexane1:3 to 1:5
Ethanol/WaterEthanolWater5:1 to 10:1
  • Use Minimal Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous batch.

Problem 3: My product "oils out" during recrystallization.

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, leading to a melting point depression.

Solutions:

  • Lower the Saturation Temperature: Add more of the "good" solvent to the hot mixture to ensure the compound dissolves completely at a lower temperature. Then, allow it to cool more slowly.

  • Change the Solvent System: The current solvent may be too poor. Try a solvent in which your compound is more soluble.

  • Perform a Pre-purification Step: If the crude material is very impure, an initial purification by acid-base extraction or a quick filtration through a silica plug might be necessary to remove the impurities causing the oiling out.

Problem 4: HPLC analysis shows a persistent impurity peak very close to my product peak.

Cause: This indicates the presence of a structurally similar impurity that is difficult to separate by recrystallization.

Solution: Column Chromatography

Flash column chromatography of the free base is often effective in separating closely related compounds.[1][2]

Protocol for Column Chromatography:

  • Convert to Free Base: First, convert the hydrochloride salt to the free base using the acid-base extraction protocol described earlier.

  • Choose a Stationary Phase: Silica gel is the standard choice. For basic amines, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent peak tailing.[2] Alternatively, basic alumina can be used.

  • Select a Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A good system will give your product an Rf value of ~0.3. A common starting point for amines is a mixture of a non-polar solvent and a polar solvent, such as:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

  • Perform the Chromatography:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude free base in a minimal amount of the eluent or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Isolate the Product and Form the Salt: Combine the pure fractions, evaporate the solvent, and then form the hydrochloride salt as described previously.

chromatography_workflow start Impure Free Base tlc Develop TLC Method (e.g., Hexanes/EtOAc + 1% Et3N) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC/HPLC elute->monitor combine Combine Pure Fractions & Evaporate Solvent monitor->combine salt_formation Dissolve in Ether, Add HCl combine->salt_formation end Pure Hydrochloride Salt salt_formation->end

Caption: Workflow for column chromatography purification.

Purity Assessment

Always confirm the purity of your final product using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying residual impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

By following this guide and applying these principles, you will be well-equipped to improve the purity of your crude 4-Methoxy-3-biphenylamine hydrochloride, ensuring the quality and reliability of your downstream applications.

References

  • USP. (2025, May 5). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. USP's Emerging Standards.
  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN101538212A.
  • ACS Publications. (2026, January 26). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids.
  • ResearchGate. (2025, August 6). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts.
  • DSpace@MIT.
  • Google Patents. Process for the preparation of hydroxy-diphenylamines. US4265833A.
  • RSC Publishing. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts.
  • Pharmaffili
  • Google Patents.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Systematic Reviews in Pharmacy. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BOC Sciences. Diphenhydramine and Impurities.
  • Organic Syntheses. (2025, June 19).
  • Scribd.
  • Systematic Reviews in Pharmacy.
  • Reddit. Amine workup. r/Chempros.
  • PubMed. Determination of diphenhydramine hydrochloride in some single tertiary alkylamine pharmaceutical preparations by flow injection spectrophotometry.
  • Biotage. (2023, February 10).
  • Beilstein Journals. (2022, February 24).
  • SynZeal. Diphenhydramine Impurities.
  • PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Chromatography Online. (2017, June 1).
  • YouTube. (2022, October 14).
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me.
  • ResearchGate. (PDF)
  • Wiley Online Library.
  • ChemicalBook. Diphenhydramine synthesis.

Sources

Optimization

Technical Support Center: Biphenylamine Purification via Column Chromatography

Welcome to our dedicated technical support center for the purification of biphenylamine using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of biphenylamine using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this separation technique. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-purity biphenylamine for your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the column chromatography of biphenylamine.

1. Why is my biphenylamine streaking or tailing on the silica gel column?

Peak tailing is a common issue when purifying amines on standard silica gel.[1] This is primarily due to the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly interact with the basic biphenylamine.[1] This interaction leads to a slow and uneven elution of the compound, resulting in a tailed peak.

2. My biphenylamine seems to be stuck on the column. What should I do?

Irreversible adsorption can occur due to strong acid-base interactions between the basic biphenylamine and acidic silica gel. If your compound is not eluting even with a highly polar solvent system, it may be strongly bound to the stationary phase. In some cases, this can also be a sign of on-column degradation.[2]

3. What is a good starting solvent system for biphenylamine purification on a silica gel column?

A common starting point for non-polar to moderately polar compounds like biphenylamine is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for biphenylamine on a TLC plate.[3]

4. Can I use methanol in my solvent system?

While methanol is a polar solvent, using high concentrations (typically above 10%) with silica gel can lead to the dissolution of the silica, compromising the column integrity.[4] For highly polar impurities, a gradient elution with a small percentage of methanol in dichloromethane can be effective.

5. How can I prevent my biphenylamine from degrading on the column?

Biphenylamine can be sensitive to the acidic environment of silica gel, potentially leading to degradation.[5] To mitigate this, you can either deactivate the silica gel by adding a small amount of a base like triethylamine (TEA) to your eluent or use a less acidic stationary phase like alumina or amine-functionalized silica.[1][6]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex purification challenges.

Guide 1: Overcoming Peak Tailing and Irreversible Adsorption

Problem: You observe significant peak tailing or a complete lack of elution for your biphenylamine sample on a standard silica gel column.

Underlying Cause: The basic nature of the secondary amine in biphenylamine (pKa of the conjugate acid is ~0.78) leads to strong interactions with the acidic silanol groups on the silica surface.[7] This can result in a mixed-mode retention mechanism (adsorption and ion exchange), causing poor peak shape and potential sample loss.

Solutions:

Option 1: Mobile Phase Modification with Triethylamine (TEA)

The addition of a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase can effectively neutralize the acidic silanol sites.[5] This minimizes the strong ionic interactions, leading to a more uniform elution and improved peak symmetry.

Step-by-Step Protocol for Mobile Phase Modification:

  • TLC Analysis: Prepare your developing solvent (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5% TEA. Run a TLC of your crude biphenylamine sample.

  • Rf Value Adjustment: Adjust the solvent polarity to achieve an Rf value of 0.2-0.4 for biphenylamine.

  • Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the TEA-containing mobile phase. This ensures that the silica is fully deactivated.

  • Sample Loading and Elution: Dissolve your sample in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the column. Elute with the TEA-containing mobile phase, collecting fractions as usual.

Option 2: Alternative Stationary Phases

If mobile phase modification is not sufficient or desired, consider using a different stationary phase.

Stationary PhaseProperties & AdvantagesDisadvantages
Basic Alumina (Al₂O₃) Basic surface, ideal for the purification of basic compounds.[8] Available in different activity grades (I being the most active).Can be more reactive than silica and may catalyze certain reactions. Not suitable for acid-sensitive compounds.
Amine-Functionalized Silica Silica surface is covalently modified with amino groups, providing a basic character that prevents strong interactions with basic analytes.[1] Can be used with a wide range of organic solvents.More expensive than standard silica gel.

Experimental Workflow for Stationary Phase Selection:

G start Start: Biphenylamine Purification tlc_silica Run TLC on standard silica gel start->tlc_silica tailing Observe peak tailing? tlc_silica->tailing no_tailing No significant tailing tailing->no_tailing No add_tea Add 0.1-1% TEA to eluent tailing->add_tea Yes use_silica Proceed with silica gel column no_tailing->use_silica run_column Run column with chosen stationary phase and eluent use_silica->run_column tlc_tea Run TLC with TEA-modified eluent add_tea->tlc_tea tailing_tea Tailing persists? tlc_tea->tailing_tea tailing_tea->use_silica No alt_phase Consider alternative stationary phase tailing_tea->alt_phase Yes tlc_alumina Run TLC on basic alumina plate alt_phase->tlc_alumina tlc_amine Run TLC on amine-functionalized silica plate alt_phase->tlc_amine choose_best Choose stationary phase with best separation and Rf tlc_alumina->choose_best tlc_amine->choose_best choose_best->run_column end Pure Biphenylamine run_column->end

Guide 2: Poor Separation from Impurities

Problem: Biphenylamine is co-eluting with impurities, resulting in poor separation and low purity of the final product.

Underlying Cause: The polarity of the impurities may be very similar to that of biphenylamine, making separation challenging with a standard isocratic elution. Common impurities in the synthesis of diphenylamine can include unreacted aniline or byproducts from side reactions.[9] Additionally, aged commercial samples of diphenylamine may contain colored oxidation products.[10]

Solutions:

Option 1: Solvent System Optimization and Gradient Elution

Fine-tuning the solvent system is crucial for improving separation.

Step-by-Step Protocol for Solvent System Optimization:

  • Multi-Solvent TLC Screening: Test a variety of solvent systems on TLC plates. For biphenylamine (LogP ≈ 3.50), consider systems like:[7]

    • Hexane:Ethyl Acetate (varying ratios: 95:5, 90:10, 80:20)

    • Hexane:Dichloromethane (varying ratios)

    • Toluene-based systems (e.g., Toluene:Acetone)[5]

  • Identify Optimal System: Look for a solvent system that provides the largest difference in Rf values (ΔRf) between biphenylamine and the impurities.

  • Implement Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute the biphenylamine and then any more polar impurities.

Option 2: Dry Loading Technique for Improved Resolution

If your crude sample has poor solubility in the initial, less polar mobile phase, a dry loading technique can significantly improve the resolution.[2]

Step-by-Step Protocol for Dry Loading:

  • Dissolve the Sample: Dissolve your crude biphenylamine in a suitable solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (or celite) to the solution and mix to form a slurry.

  • Evaporate the Solvent: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the Column: Carefully add the powder containing your adsorbed sample to the top of the packed column.

  • Elute as Usual: Begin the elution with your chosen mobile phase.

III. Data Presentation

Table 1: Physicochemical Properties of Biphenylamine

PropertyValueSource
Molecular Formula C₁₂H₁₁N[7]
Molar Mass 169.22 g/mol [7]
Appearance Colorless to yellow solid[10]
Melting Point 53-54 °C[10]
Boiling Point 302 °C[10]
Solubility in Water 0.03 g/L[10]
LogP 3.50[7]
pKa (conjugate acid) 0.78[7]

Table 2: Recommended Solvent Systems for TLC Analysis of Biphenylamine

Solvent System (v/v)Polarity IndexExpected Rf RangeNotes
Hexane:Ethyl Acetate (9:1) Low0.2 - 0.4Good starting point for many aromatic compounds.
Hexane:Dichloromethane (1:1) Medium0.3 - 0.5Offers different selectivity compared to ethyl acetate.
Toluene:Acetone (95:5) Low-Medium0.2 - 0.4Toluene can provide beneficial π-π interactions.[5]
Hexane:Ethyl Acetate + 0.5% TEA Low0.2 - 0.4Recommended for reducing tailing on silica gel.

IV. Experimental Workflows & Logical Relationships

G start Start: Crude Biphenylamine Sample tlc Perform TLC Analysis (e.g., Hexane:EtOAc) start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No tailing_check Is there significant tailing? rf_check->tailing_check Yes adjust_polarity->tlc pack_column Pack Column with appropriate stationary phase tailing_check->pack_column No (Use standard silica) tailing_check->pack_column Yes (Use deactivated silica, alumina, or add TEA to eluent) load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with optimized mobile phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Biphenylamine evaporate->end

V. References

  • Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. (2019). Lupine Publishers. Available at: [Link]

  • PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of diphenylamine and impurities using monolithic column with electrochemical detection. (2007). ResearchGate. Available at: [Link]

  • Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. (2014). ResearchGate. Available at: [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (2023). Organic Letters. Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Journal of Chemical Technology. Available at: [Link]

  • Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

  • Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. (2007). ResearchGate. Available at: [Link]

  • TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. (2007). Taylor & Francis Online. Available at: [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester. Retrieved from [Link]

  • When should I use an amine-bonded silica for flash chromatography?. (2023). Biotage. Available at: [Link]

  • Process for the preparation of diphenylamines. (1960). Google Patents. Available at:

  • Adsorbents for Chromatography. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Deactivation of silica gel?. (2019). ResearchGate. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. (2018). ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]

  • Process for the preparation of diphenylamines. (1960). Google Patents. Available at:

  • Aluminium Oxide Basic. (n.d.). Column Chromatography. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2025). Reddit. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • Process for the preparation of diphenylamine. (n.d.). Google Patents. Available at:

  • Aluminium oxide activated, basic, for column chromatography (activity degree 1). (n.d.). Scharlab. Retrieved from [Link]

  • Preparation of diphenylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. (2000). PubMed. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). Restek. Retrieved from [Link]

  • Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-biphenylamine Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-Methoxy-3-biphenylamine hydrochloride, a key intermediate in various pharmaceutical applications. As Senior Application Scientists, we offer field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for high yield and purity.

I. Synthetic Strategies: An Overview

The synthesis of 4-Methoxy-3-biphenylamine hydrochloride typically involves the formation of a biaryl C-C bond, followed by the introduction or modification of the amine functionality and subsequent salt formation. The two most prevalent methods for constructing the biphenyl core are the Suzuki-Miyaura coupling and the Ullmann condensation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[1][2][3] For the synthesis of the 4-Methoxy-3-biphenylamine backbone, this would involve the coupling of a substituted phenylboronic acid with a halo-aniline derivative or vice versa.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A Aryl Halide (e.g., 2-Bromo-4-methoxyaniline) I Reaction Mixture A->I B Phenylboronic Acid B->I C Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) C->I D Ligand (e.g., SPhos, PPh3) D->I E Base (e.g., K2CO3, Cs2CO3) E->I F Solvent (e.g., Toluene/Water, Dioxane) F->I G Inert Atmosphere (N2 or Ar) G->I H Heating (e.g., 80-110 °C) H->I J Work-up & Purification (Extraction, Chromatography) I->J Reaction Completion K 4-Methoxy-3-biphenylamine J->K L HCl Treatment K->L M Final Product: 4-Methoxy-3-biphenylamine HCl L->M

Caption: A generalized workflow for the Suzuki-Miyaura coupling to synthesize 4-Methoxy-3-biphenylamine hydrochloride.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-O, C-N, and C-S bonds.[4] In the context of this synthesis, it would typically involve the coupling of an aryl halide with another aromatic compound in the presence of a copper catalyst at elevated temperatures.[4] While historically requiring harsh conditions, modern modifications have made this a more viable option.[4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Methoxy-3-biphenylamine hydrochloride and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). 3. Inappropriate base or ligand. 4. Insufficient reaction temperature or time.1. Use a fresh batch of palladium catalyst or pre-activate it. 2. Ensure solvents are anhydrous and boronic acids are pure. 3. Screen different bases (e.g., K3PO4, Cs2CO3) and ligands (e.g., phosphine-based). 4. Increase the reaction temperature in increments and monitor by TLC or LC-MS.
Formation of Side Products (e.g., Homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst-to-ligand ratio. 3. Boronic acid decomposition.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas (N2 or Ar). 2. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:4). 3. Use fresh, high-purity boronic acid.
Incomplete Reaction 1. Insufficient amount of boronic acid or base. 2. Catalyst deactivation.1. Use a slight excess of the boronic acid (1.1-1.5 equivalents). 2. Add a second portion of the catalyst and ligand to the reaction mixture.
Difficult Purification 1. Presence of closely related impurities. 2. Product instability.1. Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). 2. Consider converting the crude product to its hydrochloride salt, which may be easier to purify by recrystallization.
Low Yield of Hydrochloride Salt 1. Incomplete protonation. 2. Product loss during precipitation/filtration.1. Ensure complete protonation by using a sufficient amount of HCl (e.g., in isopropanol or ether). 2. Cool the solution to maximize precipitation and wash the solid with a cold, non-polar solvent.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Ullmann, is generally preferred for this synthesis?

A1: The Suzuki-Miyaura coupling is often the preferred method due to its milder reaction conditions, higher functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[1] The Ullmann condensation, while a viable alternative, can require higher temperatures and stoichiometric amounts of copper, which can complicate purification.[4]

Q2: How do I choose the right palladium catalyst and ligand for the Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-rich anilines, bulky electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective.[5] The selection of the palladium source, such as Pd(OAc)2 or Pd(PPh3)4, can also influence the reaction outcome.[6] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: My reaction is very slow. What can I do to speed it up?

A3: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gradually increase the reaction temperature while monitoring for any decomposition.

  • Change the solvent: A more polar aprotic solvent like DMF or dioxane can sometimes accelerate the reaction.

  • Use a more active catalyst system: Consider using a more electron-rich and bulky ligand.

  • Ensure efficient stirring: Proper mixing is essential for heterogeneous reactions.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.

Q5: What is the best way to purify the final 4-Methoxy-3-biphenylamine hydrochloride product?

A5: After the reaction is complete and the crude product is isolated, purification can be achieved through several methods. Column chromatography is a common technique to remove organic impurities.[6] Following chromatographic purification, the free amine is typically dissolved in a suitable solvent like isopropanol or diethyl ether, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system can be performed for further purification if needed.

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes, several safety precautions are necessary:

  • Palladium catalysts: While generally not highly toxic, they can be irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the solvents used (e.g., toluene, dioxane, DMF) are flammable and have associated health risks. Work in a fume hood and avoid sources of ignition.

  • Reagents: Some of the starting materials, such as haloanilines, can be toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert atmosphere: The use of an inert gas like nitrogen or argon is crucial to prevent side reactions and potential hazards associated with flammable solvents at high temperatures.

IV. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling
  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)2, 0.02 eq.), and ligand (e.g., SPhos, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water) and the base (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

B. Formation of the Hydrochloride Salt
  • Dissolve the purified 4-Methoxy-3-biphenylamine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • Continue stirring until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Methoxy-3-biphenylamine hydrochloride.

V. Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the two phenyl rings, the methoxy group, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): This will provide the molecular weight of the free amine.

  • Melting Point: The melting point of the hydrochloride salt should be sharp and consistent with literature values.

References

  • Vasilyev, A. V. (2026). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. ACS Publications. [Link]

  • CN101538212A. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • US4265833A. (1981). Process for the preparation of hydroxy-diphenylamines.
  • Snead, D. R., & Jamison, T. F. (n.d.). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. DSpace@MIT. [Link]

  • Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. [Link]

  • Vasilyev, A. V., et al. (2017). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 82(3), 1548-1561. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • DeRuiter, J., & Noggle, F. T. (1998). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

  • Al-Masum, M. (2021). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Journal of Chemical Sciences, 133(1), 1-8. [Link]

  • RU2580107C1. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Tait, S. L., et al. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 123(1), 353-360. [Link]

  • Mondal, B., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 16348-16355. [Link]

  • Yi, C., & Hua, R. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 71(6), 2535-2537. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Rahman, M. M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(11), 948. [Link]

  • Chen, Y.-H., et al. (2014). (E)-1-(4-methoxystyryl)benzene (3a). Molecules, 19(12), 20564-20576. [Link]

  • Buchwald, S. L., et al. (2018). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (n.d.). ¹H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... ResearchGate. [Link]

  • Harrisson, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Leicester). [Link]

  • Van Allen, D. (2012). METHODOLOGY AND MECHANISM: REINVESTIGATING THE ULLMANN REACTION. [Link]

  • El-hady, M. F., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Welcome to the technical support center for managing sterically hindered biphenyl synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in cons...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing sterically hindered biphenyl synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing sterically congested biaryl systems. Here, we address common problems through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in biphenyl synthesis and why is it a problem?

A: Steric hindrance in this context refers to the spatial crowding around the forming carbon-carbon bond between two aryl rings. This crowding is most pronounced when bulky substituents occupy the ortho positions (the carbons adjacent to the point of connection). This creates a significant energetic barrier for the key bond-forming step (reductive elimination) in typical palladium-catalyzed cross-coupling reactions. The synthesis of biaryls with three (tri-ortho-substituted) or four (tetra-ortho-substituted) groups at these positions is a formidable challenge in organic synthesis.[1][2] The increased steric clash prevents the two aryl rings from easily adopting the planar arrangement required for efficient bond formation within the coordination sphere of the metal catalyst.

Q2: My standard Suzuki-Miyaura coupling conditions failed for my di-ortho-substituted substrate. What is the likely cause?

A: The failure of standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) for hindered substrates is common and expected. The primary reason is that the triphenylphosphine (PPh₃) ligand is not bulky or electron-donating enough to facilitate the difficult catalytic steps.

  • Slow Oxidative Addition: The initial reaction of the palladium(0) catalyst with the sterically hindered aryl halide is often slow.

  • Inefficient Reductive Elimination: This is the most critical bottleneck. The bulky ortho substituents on both aryl rings attached to the palladium center repel each other, dramatically slowing down the final C-C bond formation and product release.[3]

To overcome this, you need a more specialized catalytic system designed for hindered couplings, typically involving bulky, electron-rich phosphine ligands.[4][5][6]

Q3: How do I choose the right cross-coupling reaction for a hindered biphenyl?

A: The choice depends on the specific substitution pattern and the available starting materials.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide availability and stability of boronic acids.[7] It is highly adaptable for hindered systems when paired with modern, bulky phosphine or N-heterocyclic carbene (NHC) ligands.[4][5][6]

  • Negishi Coupling: This reaction uses organozinc reagents and is particularly powerful for constructing highly hindered biaryls, including tetra-ortho-substituted systems.[8][9][10] Organozinc reagents are often more reactive than organoboron compounds, which can help overcome steric barriers.[10]

  • Ullmann Reaction: A classic method using copper catalysis, the Ullmann reaction is typically used for symmetrical biaryl synthesis and requires harsh conditions (high temperatures).[11][12] While modern modifications have improved its scope, it is often less favored than palladium-catalyzed methods for complex, unsymmetrical targets.[4][5][11]

The following decision workflow can guide your initial choice:

G cluster_0 Starting Point: Target Biphenyl Structure cluster_1 Reaction Selection Start Define Substitution Pattern (di, tri, tetra-ortho) DiOrtho Di-ortho-substituted Start->DiOrtho Less Hindered TriOrtho Tri-ortho-substituted Start->TriOrtho Moderately Hindered TetraOrtho Tetra-ortho-substituted Start->TetraOrtho Highly Hindered Suzuki Optimized Suzuki-Miyaura (Bulky Ligands) DiOrtho->Suzuki Boronic acid available? TriOrtho->Suzuki Negishi Negishi Coupling (Organozinc) TriOrtho->Negishi Suzuki fails? TetraOrtho->Negishi Highest Reactivity Needed

Caption: Decision workflow for selecting a cross-coupling strategy.

Part 2: Troubleshooting Guides

Scenario 1: Low Yield in a Hindered Suzuki-Miyaura Coupling

Problem: You are attempting to couple a di-ortho-substituted aryl bromide with an ortho-substituted phenylboronic acid, but the yield of your desired tri-ortho-substituted biphenyl is below 20%.

Causality Analysis: Low yield in such cases is almost always linked to a catalytic cycle that is not efficient enough to overcome the high steric barriers. The choice of ligand, base, and solvent are the most critical parameters to investigate.

Troubleshooting Steps:

  • Upgrade Your Ligand: The single most impactful change is to switch from simple ligands (like PPh₃) to specialized ligands designed for hindered couplings. These ligands are characterized by being both bulky and electron-rich .

    • Why? Bulkiness promotes the crucial reductive elimination step by creating a sterically crowded metal center.[3] High electron density on the ligand makes the palladium center more electron-rich, which in turn speeds up the initial oxidative addition step, especially with less reactive aryl chlorides.[6][7]

  • Select an Appropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered substrates, stronger, non-nucleophilic bases are often more effective.

    • Why? A stronger base like K₃PO₄ or CsF can facilitate the formation of the more reactive boronate species, which is necessary for the sterically demanding transmetalation step to proceed at a reasonable rate.

  • Optimize the Solvent System: The solvent influences catalyst solubility and the rate of the catalytic steps.

    • Why? Aprotic polar solvents like dioxane, THF, or 2-MeTHF are often superior to aromatic hydrocarbons like toluene for these challenging couplings.[13] They can help stabilize charged intermediates in the catalytic cycle and improve the efficacy of inorganic bases.

Recommended Ligands for Hindered Suzuki Couplings

Ligand ClassExample LigandsKey Features
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosExtremely bulky and electron-rich; considered the gold standard for many challenging couplings.[14]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable palladium complexes; highly effective for hindered substrates.[6][15]
Dialkylphosphines Tricyclohexylphosphine (PCy₃), t-Bu₃PVery electron-rich and bulky, effective for activating unreactive aryl chlorides.[16]
Scenario 2: Significant Dehalogenation of Aryl Halide Starting Material

Problem: Alongside your desired biphenyl product, you observe a significant amount of the simple arene byproduct, where the halide on your starting material has been replaced by a hydrogen atom.

Causality Analysis: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[17][18] It typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can undergo undesired pathways, such as protonolysis (reaction with a proton source) or reaction with a hydride source, leading to reductive elimination of Ar-H instead of Ar-Ar'.[19]

Troubleshooting Steps:

  • Scrutinize the Base: The base itself can sometimes be a source of protons or promote side reactions. In some cases, an excessively strong base can lead to dehalogenation.[17]

    • Action: If using a very strong base like NaOH or KOH, consider switching to K₃PO₄ or K₂CO₃. Ensure the base is anhydrous if water is suspected to be the proton source.

  • Check the Boronic Acid Quality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton) to generate an arene and boric acid. While this is homocoupling, it can complicate the reaction mixture and affect stoichiometry. More critically, impurities in the boronic acid can sometimes act as hydride sources.

    • Action: Use high-purity boronic acid. If it has been stored for a long time, consider recrystallizing it or converting it to a more stable pinacol ester derivative.

  • Use Anhydrous Solvents: Trace amounts of water can serve as a proton source for the dehalogenation pathway.

    • Action: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly before use to remove dissolved oxygen, which can also degrade the catalyst and ligands.

  • Modify the Ligand: The choice of ligand can influence the relative rates of productive reductive elimination versus dehalogenation.

    • Action: Switching to a bulkier ligand (e.g., from P(t-Bu)₃ to XPhos) can sometimes accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.

Part 3: Experimental Protocol

Protocol: Synthesis of a Tri-ortho-Substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a di-ortho-substituted aryl bromide with an ortho-substituted phenylboronic acid using a modern catalytic system.

Reaction: 2-Bromo-1,3-dimethylbenzene + (2-methylphenyl)boronic acid → 2,2',6-Trimethyl-1,1'-biphenyl

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous

  • 2-Bromo-1,3-dimethylbenzene

  • (2-methylphenyl)boronic acid

  • 1,4-Dioxane, anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (2.0 mmol, 1.0 equiv), the boronic acid (2.4 mmol, 1.2 equiv), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL, 0.2 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure tri-ortho-substituted biphenyl product.

G cluster_0 Catalyst Activation & Reagent Setup cluster_1 Reaction & Purification A 1. Add Pd(OAc)₂ + SPhos to Schlenk flask B 2. Purge with Argon A->B C 3. Add Ar-Br, Ar'-B(OH)₂, and K₃PO₄ B->C D 4. Add Anhydrous Dioxane C->D E 5. Heat at 100 °C (12-24h) D->E F 6. Reaction Workup (EtOAc/H₂O Extraction) E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for hindered Suzuki-Miyaura coupling.

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 2003 , 103, 893–930. [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, 2024 . [Link]

  • ResearchGate, Optimization of tetra-ortho-substituted biaryls, n.d. [Link]

  • L. M. J. Zarcone et al., Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives, Molecules, 2011 , 16(4), 3133-3143. [Link]

  • L. M. J. Zarcone et al., Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives, Molecules, 2011 , 16(4), 3133-3143. [Link]

  • P. Appukkuttan, E. Van der Eycken, The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction, J. Org. Chem., 2017 , 82(1), 293-305. [Link]

  • S. Roy, J. M. R. Y. L. Lau, Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution, ACS Catal., 2022 , 12(14), 8456–8462. [Link]

  • H. V. Huynh, J. H. H. Ho, Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates, Org. Lett., 2012 , 14(17), 4446–4449. [Link]

  • J. D. Shields et al., Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis, ACS Catal., 2018 , 8(10), 9694–9703. [Link]

  • S. K. Badde et al., Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides, Org. Biomol. Chem., 2021 , 19, 817-825. [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, n.d. [Link]

  • J. E. M. N. Klein et al., Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts, Chem. Sci., 2011 , 2(9), 1770-1774. [Link]

  • Organic Chemistry Portal, Ullmann Reaction, n.d. [Link]

  • Wikipedia, Ullmann reaction, n.d. [Link]

  • J. J. Li, Name Reactions, 2006 , Springer. [Link]

  • Z. D. Chen et al., Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol, J. Am. Chem. Soc., 2020 , 142(17), 7739–7745. [Link]

  • D. S. Lee, J. I. Kim, Dehalogenation of Aryl Halides with Hydrosilanes in the Presence of a Palladium Catalyst, Bull. Korean Chem. Soc., 2003 , 24(11), 1677-1680. [Link]

  • J. C. C. Chen, An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction, Angew. Chem. Int. Ed., 2004 , 43(34), 4526-4528. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Reactions for the Synthesis of Biphenylamines

<_ _> For researchers, scientists, and drug development professionals, the synthesis of biphenylamines is a critical step in the creation of numerous pharmaceuticals, advanced materials, and fine chemicals. The robust an...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For researchers, scientists, and drug development professionals, the synthesis of biphenylamines is a critical step in the creation of numerous pharmaceuticals, advanced materials, and fine chemicals. The robust and versatile nature of palladium-catalyzed cross-coupling reactions has made them the preferred method for constructing the pivotal C-N and C-C bonds inherent in these structures. This guide offers an in-depth comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling reactions—namely the Buchwald-Hartwig, Stille, and Negishi reactions—for the synthesis of biphenylamines. We will delve into the mechanistic nuances, practical applications, and comparative performance of these methodologies, supported by experimental data and detailed protocols.

Introduction: The Significance of Biphenylamines

Biphenylamine derivatives are privileged scaffolds in medicinal chemistry and materials science. Their unique structural and electronic properties are integral to the function of a wide array of molecules, from potent pharmaceuticals to organic light-emitting diodes (OLEDs). The efficient and selective synthesis of these compounds is therefore a paramount objective in modern organic chemistry.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the use of readily available and environmentally benign organoboron reagents.[1][2] While traditionally a C-C bond-forming reaction, its application in biphenylamine synthesis is typically achieved through a two-step sequence: an initial Suzuki coupling to form the biphenyl core, followed by a separate amination step, or by coupling an amine-containing aryl halide with an arylboronic acid.[3][4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_oxidative Ar1-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (Ar1-X) PdII_transmetalation Ar1-Pd(II)L2-Ar2 PdII_oxidative->PdII_transmetalation Transmetalation (Ar2-B(OR)2) PdII_transmetalation->Pd0 Reductive Elimination Ar1_Ar2 Ar1-Ar2 PdII_transmetalation->Ar1_Ar2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling for a Biphenylamine Precursor

This protocol outlines the synthesis of a substituted biphenyl, a common precursor to biphenylamines, using a Suzuki coupling.

Synthesis of 4-Methoxy-2'-methylbiphenyl [5]

  • Materials:

    • 2-Iodotoluene

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a round-bottom flask, add 2-iodotoluene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Add acetone (10 mL) to the flask.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

    • Heat the reaction at reflux for 4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2'-methylbiphenyl.

The Buchwald-Hartwig Amination: A Direct Path to C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a direct and highly efficient method for C-N bond formation.[6][7] This reaction directly couples an amine with an aryl halide or pseudohalide, making it a powerful tool for the one-step synthesis of biphenylamines.

Mechanism of the Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 PdII_oxidative Ar-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_amido Ar-Pd(II)L2-NR1R2 PdII_oxidative->PdII_amido Amine Coordination & Deprotonation (HNR1R2, Base) PdII_amido->Pd0 Reductive Elimination Ar_NR1R2 Ar-NR1R2 PdII_amido->Ar_NR1R2

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The critical steps include:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated as the arylamine product, regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Synthesis of a Biphenylamine

This protocol details the direct synthesis of a triarylamine, which can be adapted for biphenylamine synthesis.

Synthesis of 4-Methoxytriphenylamine

  • Materials:

    • 4-Chloroanisole

    • Diphenylamine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • To a 3-necked round-bottom flask, add diphenylamine (1.0 eq.), 4-chloroanisole (1.05 eq.), and degassed toluene.

    • Add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 eq.).

    • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

    • After cooling to room temperature, dilute the reaction with dichloromethane.

    • Filter the suspension and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica-gel column chromatography to afford 4-methoxytriphenylamine.

Comparative Analysis: Suzuki vs. Buchwald-Hartwig and Other Alternatives

While the Suzuki and Buchwald-Hartwig reactions are the most common, the Stille and Negishi couplings also offer viable, albeit different, approaches to constructing the core structures of biphenylamines.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (R-B(OR)₂)Stable, non-toxic reagents; mild conditions; commercially available starting materials.[1][8]Often requires a two-step sequence for biphenylamines; boronic acids can undergo side reactions.
Buchwald-Hartwig Amine (R₂NH)Direct C-N bond formation; broad substrate scope including various amines.[7][9]Can require strong bases; sensitive to some functional groups.
Stille Organotin (R-SnR'₃)Tolerant of a wide range of functional groups; reagents are often moisture and air-stable.[10]Toxicity of organotin compounds and byproducts is a major concern.
Negishi Organozinc (R-ZnX)High reactivity of organozinc reagents allowing for coupling of less reactive halides.[11][12]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[12]

The Stille and Negishi Couplings: Specialized Tools

The Stille coupling utilizes organotin reagents and is highly valued for its exceptional functional group tolerance.[10] However, the toxicity of tin compounds often limits its application, especially in pharmaceutical development.

The Negishi coupling , employing organozinc reagents, is particularly useful for coupling challenging substrates due to the high reactivity of the organometallic partner.[11][12] The main drawback is the sensitivity of organozinc compounds to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.[12]

Mechanistic Overview of Stille and Negishi Couplings

Both Stille and Negishi couplings follow a similar catalytic cycle to the Suzuki reaction, with the key difference being the transmetalation step, where the organotin or organozinc reagent, respectively, transfers its organic group to the palladium center.

Stille_Negishi_Workflow start Prepare Aryl Halide and Organometallic Reagent setup Assemble Reaction Under Inert Atmosphere start->setup reagents Add Solvent, Base (if needed), and Palladium Catalyst/Ligand setup->reagents reaction Heat Reaction Mixture (Monitor by TLC/GC/LC-MS) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography or Recrystallization workup->purification end Characterize Final Biphenylamine Product purification->end

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion: Selecting the Optimal Reaction

The choice of cross-coupling reaction for the synthesis of biphenylamines is a critical decision that depends on several factors, including the specific target molecule, available starting materials, functional group tolerance, and scalability.

  • For a direct and efficient C-N bond formation to construct the biphenylamine in a single step, the Buchwald-Hartwig amination is often the superior choice.[9][13]

  • When utilizing a building block approach where the biphenyl core is constructed first, the Suzuki-Miyaura coupling offers a robust and environmentally friendly option.[3][14]

  • The Stille and Negishi couplings serve as valuable alternatives for specific substrates where other methods may fail, particularly when high functional group tolerance (Stille) or high reactivity (Negishi) is required.[10][15]

By understanding the mechanistic underpinnings and practical considerations of each of these powerful reactions, researchers can make informed decisions to optimize the synthesis of biphenylamines for their specific research and development needs.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Spectral Data of 4-Methoxy-3-biphenylamine Hydrochloride and Its Derivatives

This guide provides an in-depth, comparative analysis of the spectral data for 4-Methoxy-3-biphenylamine hydrochloride and two key derivatives. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectral data for 4-Methoxy-3-biphenylamine hydrochloride and two key derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Our objective is to provide a self-validating framework for identifying and distinguishing these compounds, grounded in authoritative spectroscopic principles.

The compounds selected for this comparative guide are:

  • Compound A: 4-Methoxy-3-biphenylamine hydrochloride

  • Compound B: 4-Methoxy-3-biphenylamine (the free base)

  • Compound C: 4'-Chloro-4-methoxy-3-biphenylamine

These molecules were chosen to illustrate the distinct spectral shifts that arise from protonation of the amine (A vs. B) and the introduction of a heavy, isotopic atom on the second phenyl ring (C). Understanding these differences is critical for process chemistry, quality control, and metabolite identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By measuring the magnetic environments of protons, we can deduce connectivity, count the number of protons in a given environment, and infer the electronic effects of neighboring functional groups.

The primary causality we investigate here is how protonation and remote substitution alter the chemical shifts (δ) of the protons, particularly those on the aromatic rings and the methoxy group.

Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
Signal AssignmentCompound A: 4-Methoxy-3-biphenylamine HClCompound B: 4-Methoxy-3-biphenylamine (Free Base)Compound C: 4'-Chloro-4-methoxy-3-biphenylamineRationale for Differences
-OCH₃ ~3.8 ppm (singlet, 3H)~3.7 ppm (singlet, 3H)~3.8 ppm (singlet, 3H)The electron-withdrawing ammonium group (-NH₃⁺) in A slightly deshields the methoxy protons compared to the neutral amine (-NH₂) in B .[1]
Aromatic H's ~6.8 - 7.6 ppm (multiplet, 8H)~6.5 - 7.5 ppm (multiplet, 8H)~6.8 - 7.7 ppm (multiplet, 7H)Aromatic protons in A are generally downfield due to the -NH₃⁺ group. The protons on the chlorinated ring in C will show distinct splitting patterns and shifts compared to the unsubstituted ring in A and B.[2][3]
-NH₃⁺ / -NH₂ ~8-10 ppm (broad singlet, 3H)~5.0 ppm (broad singlet, 2H)~5.2 ppm (broad singlet, 2H)The protons on the positively charged nitrogen in A are significantly deshielded and exchangeable. The free amine protons in B and C appear much further upfield.[2]
Expert Insights & Causality

The most telling difference is the state of the amine. The hydrochloride salt (Compound A ) features a protonated amine (-NH₃⁺). This ammonium group acts as a strong electron-withdrawing group, which deshields adjacent aromatic protons, causing their signals to shift downfield. Furthermore, the ammonium protons themselves appear as a broad, exchangeable signal significantly downfield (8-10 ppm).

In contrast, the free base (Compound B ) possesses a neutral -NH₂ group. This group is electron-donating through resonance, leading to a slight upfield shift of the aromatic protons compared to the salt. The amine protons appear as a much less deshielded broad signal around 5 ppm.[2][3]

Compound C introduces a chloro-substituent on the second phenyl ring. While its electronic effect on the first ring is minimal, it simplifies the splitting pattern of the second ring. Instead of a complex multiplet for five protons, one would expect to see two distinct doublets, each integrating to two protons, a characteristic pattern for a 1,4-disubstituted benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the solid compound.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4][6] Chloroform-d (CDCl₃) is a common choice for general organic compounds.[6]

  • Filtration: To ensure a homogeneous solution free of particulates that could disrupt the magnetic field, filter the solution through a pipette packed with a small plug of glass wool directly into a clean NMR tube.[6]

  • Analysis: Cap the NMR tube securely and wipe the outside clean. Place the sample in the NMR spectrometer.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal reference.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D Transfer E Acquire Spectrum (400 MHz) D->E F Reference to Solvent Peak E->F G Final Spectrum Analysis F->G Process G A Clean ATR Crystal B Run Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure with Clamp C->D E Collect Spectrum (16-32 scans) D->E F Clean Crystal Post-Analysis E->F G Analyze Spectrum (Identify Peaks) E->G

Caption: Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable structural clues. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, creating a unique fingerprint for a molecule. [7][8][9] The key differentiator we will observe is the isotopic pattern caused by the chlorine atom in Compound C , a feature absent in A and B .

Comparative MS Data (Predicted, EI)
IonCompound A / B (C₁₃H₁₃NO)Compound C (C₁₃H₁₂ClNO)Rationale for Differences
Molecular Ion [M]⁺• m/z 199m/z 233The molecular ion for C is 34 Da heavier due to the substitution of H with ³⁵Cl.
Isotope Peak [M+2]⁺• m/z 201 (low intensity, ~14% from ¹³C)m/z 235The [M+2] peak in C will have a relative intensity of ~33% of the [M]⁺• peak, which is the characteristic 3:1 ratio for a single chlorine atom. [10][11][12]
Key Fragments m/z 184 ([M-CH₃]⁺), m/z 154, m/z 77m/z 218 ([M-CH₃]⁺), m/z 154, m/z 111/113Fragmentation patterns will be similar, but fragments containing the chlorine atom (e.g., the chlorophenyl cation at m/z 111/113) will also exhibit the 3:1 isotopic pattern.

Note: For MS analysis, the hydrochloride salt (Compound A) will typically be analyzed as the free base (Compound B) as the HCl is removed under vacuum/heat.

Expert Insights & Causality

The most powerful diagnostic feature in the mass spectrum of Compound C is the presence of two molecular ion peaks, [M]⁺• and [M+2]⁺•, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. [10][11]This pattern is an unambiguous signature for the presence of a single chlorine atom, arising from the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes. [10][12] Compounds A and B will show a single major molecular ion peak at m/z 199. The [M+2] peak will be very small, corresponding only to the natural abundance of ¹³C. The fragmentation patterns will be dictated by the weakest bonds, likely involving cleavage of the methoxy group or the biphenyl linkage. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. [8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile and thermally stable compounds, a direct insertion probe or Gas Chromatography (GC) inlet is used. [9][13]Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV). [7]This ejects an electron from the molecule, forming a radical cation ([M]⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged daughter ions. [7][13]4. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Workflow Visualization

G A Introduce Sample (e.g., Direct Probe) B Vaporize Sample A->B C Bombard with 70 eV e- (Electron Ionization) B->C D Form [M]+• and Fragment Ions C->D E Separate Ions by m/z D->E F Detect Ions E->F G Generate Mass Spectrum F->G

Sources

Validation

Unraveling the Biological Profile of 4-Methoxy-3-biphenylamine Hydrochloride: A Comparative Analysis

A comprehensive review of available scientific literature reveals a notable absence of publicly accessible data on the specific biological activity of 4-Methoxy-3-biphenylamine hydrochloride. Despite extensive searches f...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature reveals a notable absence of publicly accessible data on the specific biological activity of 4-Methoxy-3-biphenylamine hydrochloride. Despite extensive searches for experimental data, including cytotoxicity assays (IC50 values) and enzyme inhibition constants, no specific studies detailing the biological effects of this particular compound could be identified. Therefore, a direct quantitative comparison with structurally similar compounds based on experimental evidence is not feasible at this time.

This guide aims to provide a framework for understanding the potential biological activities of 4-Methoxy-3-biphenylamine hydrochloride by examining the known activities of structurally related biphenylamine and methoxybiphenyl derivatives. This approach, rooted in the principles of structure-activity relationships (SAR), can offer valuable insights for researchers, scientists, and drug development professionals interested in this chemical scaffold.

The Biphenylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The biphenylamine core is a recurring motif in a diverse array of biologically active molecules. The presence of two phenyl rings connected by an amine linker provides a versatile three-dimensional structure that can interact with various biological targets. Modifications to this scaffold, such as the position and nature of substituents on the phenyl rings, can dramatically influence the compound's pharmacological profile.

Potential Areas of Biological Activity Based on Analogs

Based on the activities of similar compounds, several potential biological activities for 4-Methoxy-3-biphenylamine hydrochloride can be hypothesized. These areas represent promising starting points for future investigation.

Anticancer Activity

Numerous biphenylamine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Structurally Similar Compounds with Anticancer Activity:

Compound/ClassMechanism of Action (if known)Reference
Biphenyl-based Tubulin Polymerization InhibitorsDisrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Adamantanyl-tethered-biphenyl aminesEstrogen receptor alpha (ERα) modulation.[2]
Aminobiphenyl sulfonamidesCarbonic anhydrase inhibition.[3]

Hypothetical Signaling Pathway for Biphenylamine-based Anticancer Agents:

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Plate Cells treatment Treat Cells cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 readout->analysis

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion

While the biological activity of 4-Methoxy-3-biphenylamine hydrochloride remains to be experimentally determined, the analysis of structurally similar compounds provides a rational basis for prioritizing future research efforts. The biphenylamine scaffold is a rich source of bioactive molecules, and it is plausible that 4-Methoxy-3-biphenylamine hydrochloride may exhibit interesting pharmacological properties, particularly in the areas of anticancer and enzyme inhibitory activities. Further experimental investigation is warranted to fully characterize the biological profile of this compound and to explore its potential as a lead for drug discovery.

References

Unfortunately, due to the lack of specific studies on 4-Methoxy-3-biphenylamine hydrochloride, a traditional reference list citing direct experimental data for this compound cannot be provided. The references included in the hypothetical tables within this guide point to studies on structurally related compounds and are intended to be illustrative of the potential activities of the broader chemical class.

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Methoxy-3-biphenylamine HCl

Introduction 4-Methoxy-3-biphenylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient and cost-effective production is of significant interest to researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3-biphenylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient and cost-effective production is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound: the Suzuki-Miyaura coupling and the Ullmann condensation for the formation of the crucial biphenyl core. Each route is evaluated based on a comprehensive cost-benefit analysis, encompassing chemical costs, reaction yields, process scalability, safety considerations, and environmental impact. Detailed experimental protocols and visual workflow diagrams are provided to facilitate practical application.

Overview of Synthetic Strategies

The synthesis of 4-Methoxy-3-biphenylamine HCl is conceptually approached in three main stages, regardless of the initial coupling methodology:

  • Biphenyl Core Formation: Construction of the 4-methoxy-3-nitrobiphenyl intermediate.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

This guide will focus on the critical first stage, comparing the Suzuki-Miyaura and Ullmann reactions for the synthesis of 4-methoxy-3-nitrobiphenyl, as this step presents the most significant variation in terms of cost, efficiency, and process parameters. The subsequent reduction and salt formation steps are common to both routes and will be discussed with various reagent options.

Route 1: Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2]

Synthetic Workflow

cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation A 2-Bromo-5-nitroanisole D 4-Methoxy-3-nitrobiphenyl A->D Coupling B Phenylboronic Acid B->D C Pd(PPh₃)₄, Base (e.g., K₂CO₃) C->D F 4-Methoxy-3-biphenylamine D->F Reduction E Reducing Agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) E->F H 4-Methoxy-3-biphenylamine HCl F->H Acidification G HCl in organic solvent (e.g., Ether, IPA) G->H

Caption: Synthetic workflow for 4-Methoxy-3-biphenylamine HCl via the Suzuki-Miyaura coupling route.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Degassing: Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methoxy-3-nitrobiphenyl.

Causality of Experimental Choices
  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other palladium sources and ligands can be employed.[3] The choice of catalyst and ligand can significantly impact reaction efficiency and cost.

  • Base: An inorganic base like potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, necessitating an inert atmosphere.[4]

Route 2: Ullmann Condensation Approach

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically employing a copper catalyst or stoichiometric copper to couple two aryl halides.[5][6] Modern modifications have improved the reaction's scope and conditions.[7]

Synthetic Workflow

cluster_0 Stage 1: Ullmann Condensation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation A 2-Chloro-5-nitroanisole D 4-Methoxy-3-nitrobiphenyl A->D Coupling B Benzene B->D C CuI, Ligand (e.g., Phenanthroline) C->D F 4-Methoxy-3-biphenylamine D->F Reduction E Reducing Agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) E->F H 4-Methoxy-3-biphenylamine HCl F->H Acidification G HCl in organic solvent (e.g., Ether, IPA) G->H

Caption: Synthetic workflow for 4-Methoxy-3-biphenylamine HCl via the Ullmann condensation route.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-5-nitroanisole (1.0 eq), a copper(I) iodide (CuI) catalyst (0.1-0.2 eq), and a suitable ligand such as 1,10-phenanthroline (0.2-0.4 eq).

  • Solvent Addition: Add an excess of benzene, which serves as both a reactant and a solvent. A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can also be used.[8]

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 150-200 °C) for 12-24 hours. The reaction progress can be monitored by high-performance liquid chromatography (HPLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst and any inorganic salts. Concentrate the filtrate under reduced pressure to remove the excess benzene.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with aqueous ammonia to remove residual copper salts, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to yield 4-methoxy-3-nitrobiphenyl.

Causality of Experimental Choices
  • Copper Catalyst: Copper(I) iodide is a common catalyst for Ullmann reactions. The use of a ligand, such as 1,10-phenanthroline, can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[7]

  • High Temperature: Traditional Ullmann reactions often require high temperatures to overcome the activation energy for the coupling of aryl halides.[6]

  • Excess Benzene: Using benzene as a solvent ensures a high concentration of one of the coupling partners.

Subsequent Transformations: Reduction and Salt Formation

The following protocols are applicable to the 4-methoxy-3-nitrobiphenyl intermediate produced from either the Suzuki-Miyaura or Ullmann route.

Experimental Protocol: Nitro Group Reduction (Fe/HCl Method)
  • Reaction Setup: To a solution of 4-methoxy-3-nitrobiphenyl (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.

  • Extraction: Make the aqueous residue basic with a sodium hydroxide solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-Methoxy-3-biphenylamine.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-Methoxy-3-biphenylamine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-Methoxy-3-biphenylamine HCl.

Cost-Benefit Analysis: A Head-to-Head Comparison

ParameterSuzuki-Miyaura RouteUllmann Condensation Route
Starting Materials Cost Moderate to High. 2-Bromo-5-nitroanisole is generally more expensive than its chloro-analogue. Phenylboronic acid adds to the cost.Low to Moderate. 2-Chloro-5-nitroanisole is typically cheaper. Benzene is an inexpensive bulk chemical.
Catalyst Cost High. Palladium catalysts are expensive precious metals.Low. Copper catalysts are significantly cheaper than palladium catalysts.
Reaction Conditions Mild (typically < 100 °C, atmospheric pressure).Harsh (high temperatures of 150-200 °C and often high pressure).[6]
Reaction Time Generally shorter (4-8 hours).Typically longer (12-24 hours or more).
Yield Generally high (often > 80-90%).Variable, often moderate to good, but can be lower than Suzuki-Miyaura.
Scalability Well-established for industrial scale-up, with many processes in place.[4]Can be challenging to scale up due to high temperatures and pressures, requiring specialized equipment.[7]
Substrate Scope & Functional Group Tolerance Broad, with high tolerance for a wide range of functional groups.More limited, with less tolerance for sensitive functional groups due to harsh conditions.
Safety Considerations Flammable solvents are common. Some phosphine ligands can be toxic.High temperatures and pressures pose significant safety risks. High-boiling, potentially toxic solvents like NMP or DMF are often used.[8]
Environmental Impact Palladium is a precious metal with a high environmental footprint for mining and refining. Boronic acid byproducts are generally considered less toxic.Copper is a more abundant and less toxic metal. However, the use of high-boiling polar aprotic solvents can be environmentally problematic.
Waste Disposal Requires disposal of palladium-containing waste streams, which have specific regulations. Boron waste is generally easier to handle.Copper waste needs to be managed, but is generally less hazardous than palladium waste. Disposal of high-boiling solvents can be challenging.

Expert Insights and Recommendations

From the perspective of a senior application scientist, the choice between the Suzuki-Miyaura and Ullmann routes for the synthesis of 4-Methoxy-3-biphenylamine HCl is a classic trade-off between upfront cost and process efficiency/scalability.

  • For laboratory-scale synthesis and process development, the Suzuki-Miyaura route is often preferred. Its mild reaction conditions, high yields, and broad functional group tolerance make it a more reliable and versatile method for producing a variety of biphenyl derivatives for research and development purposes. The higher cost of the palladium catalyst is often justifiable at this scale due to the higher success rate and faster reaction times.

  • For large-scale industrial production, the Ullmann condensation route becomes more economically attractive. The significantly lower cost of the copper catalyst and the cheaper starting material (2-chloro-5-nitroanisole) can lead to substantial cost savings at scale. However, the capital investment in high-pressure and high-temperature reactors, as well as the more challenging process control and safety management, must be carefully considered. The lower yields and longer reaction times may also impact overall productivity.

Ultimately, the optimal choice will depend on the specific priorities of the project, including the desired scale of production, budget constraints, available equipment, and the importance of process robustness and environmental footprint.

Conclusion

Both the Suzuki-Miyaura coupling and the Ullmann condensation offer viable pathways to 4-Methoxy-3-biphenylamine HCl. The Suzuki-Miyaura route excels in its mild conditions, high yields, and versatility, making it ideal for research and development. In contrast, the Ullmann condensation presents a more cost-effective option for large-scale production, provided the challenges of its harsh reaction conditions can be effectively managed. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 27, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved January 27, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Ma, D., & Cai, Q. (2008). The Copper-Catalyzed N-Arylation of Amines. In Modern Arylation Methods (pp. 25-67). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Validation

Green chemistry approaches to 4-Methoxy-3-biphenylamine hydrochloride synthesis

A Comparative Guide to the Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride: A Green Chemistry Perspective Introduction 4-Methoxy-3-biphenylamine, and its hydrochloride salt, is a crucial building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4-Methoxy-3-biphenylamine Hydrochloride: A Green Chemistry Perspective

Introduction

4-Methoxy-3-biphenylamine, and its hydrochloride salt, is a crucial building block in the synthesis of various high-value molecules, particularly in the pharmaceutical industry where it serves as a key intermediate for active pharmaceutical ingredients (APIs).[1] As the pharmaceutical sector increasingly embraces the principles of sustainable development, the imperative to design safer, more efficient, and environmentally benign chemical processes has never been greater.[2] This guide provides a comparative analysis of traditional versus modern, greener synthetic routes to 4-Methoxy-3-biphenylamine hydrochloride, offering researchers and process chemists the data-driven insights needed to select more sustainable and efficient methodologies.

The core of this comparison lies in evaluating synthetic pathways not just by yield, but by a host of green chemistry metrics. These include atom economy, reduction of hazardous waste (quantified by metrics like Process Mass Intensity or PMI), use of safer solvents, and catalytic efficiency.[2][3] We will explore the classic multi-step approach involving nitration-coupling-reduction and contrast it with modern catalytic strategies that offer higher efficiency and a significantly reduced environmental footprint.

I. The Traditional Approach: A Multi-Step Synthesis via a Nitro Intermediate

The conventional synthesis of 4-Methoxy-3-biphenylamine is a linear, three-step process that, while reliable, exemplifies many of the challenges that green chemistry seeks to overcome. This route typically involves a Suzuki-Miyaura coupling to form a nitrobiphenyl intermediate, which is then reduced to the desired amine.

Causality Behind the Traditional Route:

This pathway is rooted in the ready availability of starting materials and the robustness of the individual reactions. The nitro group serves as an effective directing group and a precursor to the amine. However, this approach suffers from poor atom economy due to the addition and subsequent removal of the nitro group's oxygen atoms and the use of stoichiometric reducing agents. Furthermore, the reliance on classic organic solvents like N,N-Dimethylformamide (DMF) for the coupling step raises environmental and safety concerns.[4]

Reaction Pathway:

The overall traditional synthesis can be visualized as follows:

Traditional_Synthesis cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 2-Bromo-5-nitroanisole C 4-Methoxy-3-nitrobiphenyl A->C Pd Catalyst, Base DMF, Heat B Phenylboronic Acid B->C Pd Catalyst, Base DMF, Heat E 4-Methoxy-3-biphenylamine C->E D Reducing Agent (e.g., SnCl2, H2) D->E G 4-Methoxy-3-biphenylamine HCl E->G F HCl F->G Suzuki_Mechanism Pd0 Pd(0)Ln Pd_int1 Ar-Pd(II)-X Ln Pd0->Pd_int1 Oxidative Addition Pd_int2 Ar-Pd(II)-Ar' Ln Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product Ar-Ar' Pd_int2->Product Base Base (e.g., K2CO3) Base->Pd_int1 Activates Boronic Acid ArBOH2 Ar'B(OH)2 ArBOH2->Base ArX ArX ArX->Pd_int1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Approach 2: The Buchwald-Hartwig Amination Pathway

A more advanced and inherently greener strategy is to form the C-N bond directly, eliminating the need for the nitro group entirely. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that directly couples an aryl halide with an amine. [3][5]

  • Causality and Atom Economy: This approach significantly improves atom economy and reduces the overall number of steps. By starting with a pre-formed biphenyl scaffold (e.g., 3-bromo-4-methoxybiphenyl) and coupling it with an ammonia surrogate, or by coupling 3-halo-4-methoxyaniline with phenylboronic acid, the inefficient nitration and reduction steps are completely bypassed. This directly translates to a lower Process Mass Intensity (PMI), as fewer reagents and solvents are used in the overall process. [2][3]

Synthetic_Routes Start1 2-Bromo-5-nitroanisole + Phenylboronic Acid Intermediate1 4-Methoxy-3-nitrobiphenyl Start1->Intermediate1 Suzuki Coupling (Traditional) FinalProduct 4-Methoxy-3-biphenylamine Intermediate1->FinalProduct Nitro Reduction Start2 3-Bromo-4-methoxyaniline + Phenylboronic Acid Start2->FinalProduct Greener Suzuki Coupling (1 Step to Amine) Start3 3-Bromo-4-methoxybiphenyl + Amine Source Start3->FinalProduct Buchwald-Hartwig Amination (1 Step to Amine)

Caption: Comparison of synthetic pathways to the target amine.

III. Comparative Analysis: Performance and Green Metrics

Objectively comparing these routes requires an evaluation of key performance indicators and green chemistry metrics. While a direct, published PMI comparison for this specific molecule is scarce, we can extrapolate from the process steps and typical reaction efficiencies.

ParameterTraditional Nitro-Reduction RouteGreener Suzuki RouteDirect Amination (Buchwald-Hartwig)
Number of Steps 3 (Coupling, Reduction, Salt)3 (Coupling, Reduction, Salt)2 (Coupling, Salt)
Typical Solvents DMF, Toluene, Acetone [4][6]Water, Ethanol/Water [7][8]Toluene, Dioxane (can be greener alternatives)
Key Reagents Pd Catalyst, SnCl₂ or H₂/CatalystPd Catalyst, H₂/CatalystPd Catalyst, Ligand, Base
Atom Economy Low (loss of NO₂)Low (loss of NO₂)High (avoids nitration/reduction)
Estimated PMI High (>100)ModerateLow (<50)
Waste Profile Halogenated solvents, metal wasteAqueous waste, recoverable catalystSolvent, ligand waste
Overall Yield ~70-80% (over 2 steps)~75-85% (over 2 steps)~80-95% (in 1 step)

PMI (Process Mass Intensity) is the total mass of materials (raw materials, solvents, water, reagents) used to produce a certain mass of product. A lower PMI indicates a greener process. [3]The transition from a three-step to a two-step synthesis, as offered by the Buchwald-Hartwig amination, inherently leads to a dramatic reduction in PMI. [2]

IV. Experimental Protocols

The following protocols are representative examples for the synthesis of the amine precursor. The final conversion to the hydrochloride salt is a standard procedure. [13]

Protocol 1: Traditional Suzuki-Miyaura Coupling and Reduction

Step A: Synthesis of 4-Methoxy-3-nitrobiphenyl

  • To a flask under an inert atmosphere (N₂), add 2-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.5 eq).

  • Add degassed N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine. [9]5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-methoxy-3-nitrobiphenyl. Typical Yield: 85-90%.

Step B: Reduction to 4-Methoxy-3-biphenylamine

  • Dissolve the 4-methoxy-3-nitrobiphenyl (1.0 eq) from Step A in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 3-4 hours.

  • Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield 4-methoxy-3-biphenylamine. Typical Yield: 80-90%.

Protocol 2: Green Suzuki-Miyaura Coupling in an Aqueous System

Step A: Synthesis of 4-Methoxy-3-nitrobiphenyl in Water

  • To a flask, add 2-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), a water-soluble palladium catalyst complex (e.g., Pd(II)-Salan complex, 0.5-1 mol%), and a base like sodium carbonate (2.0 eq). [8]2. Add deionized water as the solvent.

  • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours under an air atmosphere. [8]4. Upon completion, cool the reaction mixture. The water-insoluble product will often precipitate.

  • Isolate the product by simple filtration and wash with water and a small amount of cold ethanol.

  • The crude product can be used directly in the next step or recrystallized for higher purity. Typical Yield: >95%.

Step B: Catalytic Hydrogenation (Green Reduction)

  • In a hydrogenation vessel, dissolve the 4-methoxy-3-nitrobiphenyl (1.0 eq) in a green solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol% Pd).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Stir the reaction at room temperature for 4-8 hours until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst (which can be recovered).

  • Evaporate the solvent to obtain pure 4-methoxy-3-biphenylamine. Typical Yield: >98%.

Conclusion

The synthesis of 4-Methoxy-3-biphenylamine hydrochloride serves as an excellent case study in the application of green chemistry principles to pharmaceutical manufacturing. While traditional multi-step routes involving nitro intermediates are functional, they are burdened by low atom economy, hazardous reagents, and significant waste generation.

Modern catalytic methods present a compelling alternative. Greener Suzuki-Miyaura couplings in aqueous media drastically reduce the reliance on harmful organic solvents, and catalytic hydrogenation provides a clean and efficient method for nitro group reduction. The most advanced approach, the Buchwald-Hartwig amination, offers a more streamlined synthesis that improves atom economy and minimizes steps, leading to a substantial reduction in the overall Process Mass Intensity. For organizations committed to sustainability, safety, and efficiency, the adoption of these greener pathways is not just an environmental choice, but a strategic advantage in modern drug development and manufacturing.

References

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Malig, T. C., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved January 27, 2026, from [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009). Google Patents.
  • 4-Methoxy-3-nitrobiphenyl. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. (2012). Junshin Gakuen University. Retrieved January 27, 2026, from [Link]

  • Suzuki cross-coupling of halobenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Green Chemistry. (n.d.). Lirias. Retrieved January 27, 2026, from [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (2018). MDPI. Retrieved January 27, 2026, from [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. (2018). ACS Publications. Retrieved January 27, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of diphenylamine and derivatives thereof. (1977). Google Patents.
  • Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Retrieved January 27, 2026, from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020). Google Patents.
  • Greener solvents for solid-phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Preparation method of biphenyl. (2014). Google Patents.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development. (2024). SCIEPublish. Retrieved January 27, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. (2013). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • One-Pot Synthesis of 4-Alkoxybenzo[c]thiophenes. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 27, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

  • Synthesis method of solvent green 3. (2017). Google Patents.
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  • End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. (n.d.). DSpace@MIT. Retrieved January 27, 2026, from [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Methoxy-3-biphenylamine Hydrochloride

Introduction 4-Methoxy-3-biphenylamine hydrochloride is a biphenylamine derivative with potential applications in pharmaceutical and chemical research. As with any active compound, establishing its purity and quantifying...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3-biphenylamine hydrochloride is a biphenylamine derivative with potential applications in pharmaceutical and chemical research. As with any active compound, establishing its purity and quantifying its concentration in various matrices is a cornerstone of quality control and research integrity. The development and validation of robust analytical methods are therefore not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of 4-Methoxy-3-biphenylamine hydrochloride: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Direct UV-Visible (UV-Vis) Spectrophotometry. This document will delve into the theoretical underpinnings of each method, provide detailed experimental and validation protocols, and offer expert insights into selecting the appropriate method for your specific research needs. All validation procedures are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method

Principle of the Method

RP-HPLC is a powerful separation technique ideal for the analysis of moderately polar compounds like 4-Methoxy-3-biphenylamine. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[2] By adjusting the mobile phase composition, the retention of the analyte on the column can be precisely controlled, allowing for its separation from impurities and degradation products. A UV detector is then used to quantify the analyte as it elutes from the column, based on its absorbance of light at a specific wavelength.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Grade Acetonitrile and Water.

  • Formic acid (for pH adjustment).

  • 4-Methoxy-3-biphenylamine hydrochloride reference standard.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier percentage may require optimization. Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve the 4-Methoxy-3-biphenylamine hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-Methoxy-3-biphenylamine hydrochloride in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined from the UV spectrum of the analyte (typically the λmax). Aromatic amines often have strong absorbance in the 254 nm region.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Method Validation & Illustrative Data

The validation of the HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][4]

Specificity (Selectivity): Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated through forced degradation studies. The drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5][6] The goal is to achieve 5-20% degradation.[5][6][7] The method is considered specific if the peak for 4-Methoxy-3-biphenylamine hydrochloride is well-resolved from any degradant peaks.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five standard solutions over the desired concentration range.

Illustrative Linearity Data:

Concentration (µg/mL) Peak Area (mAU*s)
1 50120
5 250550
10 501100
25 1252500
50 2504800
Regression Equation y = 50085x + 150

| Correlation Coefficient (R²) | 0.9998 |

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. It is often reported as percent recovery.

Illustrative Accuracy Data:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 20 19.9 99.5%
100% 25 25.2 100.8%
120% 30 30.1 100.3%

| Average Recovery | | | 100.2% |

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Illustrative Precision Data (Repeatability):

Concentration (µg/mL) Replicate 1 Area Replicate 2 Area Replicate 3 Area Replicate 4 Area Replicate 5 Area Replicate 6 Area % RSD

| 25 | 1252500 | 1253000 | 1249500 | 1251000 | 1254000 | 1252200 | 0.14% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • LOD (Illustrative): 0.1 µg/mL

  • LOQ (Illustrative): 0.3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC Calibration SamplePrep Sample Preparation SamplePrep->HPLC Analysis Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report (Concentration) Integration->Report

Caption: RP-HPLC-UV method workflow for quantification.

Part 2: Direct UV-Visible Spectrophotometry Method

Principle of the Method

UV-Vis spectrophotometry is a simpler, faster technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Aromatic amines typically exhibit strong UV absorbance, making this a viable method for quantification, particularly for pure substance assays or in simple matrices where interfering substances are absent.[8][9]

Experimental Protocol

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (HPLC Grade).

  • 4-Methoxy-3-biphenylamine hydrochloride reference standard.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same region as the analyte. Methanol or ethanol are common choices for aromatic amines.

  • Determination of λmax: Prepare a dilute solution of the analyte and scan the UV-Vis spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the selected solvent (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.

  • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the predetermined λmax.

Method Validation & Illustrative Data

The validation for the UV-Vis method follows the same ICH principles, though the specificity assessment is different.

Specificity: For UV-Vis spectrophotometry, specificity is the ability to demonstrate that other components in the sample do not interfere with the measurement of the analyte's absorbance. This is a significant limitation of the technique. A common approach is to analyze a placebo (a mixture of all excipients without the active ingredient) and confirm that its absorbance at the analytical wavelength is negligible.

Linearity:

Illustrative Linearity Data:

Concentration (µg/mL) Absorbance (AU)
2 0.152
4 0.305
8 0.610
12 0.914
16 1.218
Regression Equation y = 0.076x + 0.001

| Correlation Coefficient (R²) | 0.9999 |

Accuracy:

Illustrative Accuracy Data:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 8 7.95 99.4%
100% 10 10.06 100.6%
120% 12 12.11 100.9%

| Average Recovery | | | 100.3% |

Precision:

Illustrative Precision Data (Repeatability):

Concentration (µg/mL) Replicate 1 Abs. Replicate 2 Abs. Replicate 3 Abs. Replicate 4 Abs. Replicate 5 Abs. Replicate 6 Abs. % RSD

| 10 | 0.765 | 0.768 | 0.762 | 0.766 | 0.769 | 0.764 | 0.35% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD (Illustrative): 0.2 µg/mL

  • LOQ (Illustrative): 0.6 µg/mL

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent Selection StandardPrep Standard Solution Preparation Solvent->StandardPrep SamplePrep Sample Preparation Solvent->SamplePrep LambdaMax Determine λmax StandardPrep->LambdaMax Spectro Spectrophotometer Measurement SamplePrep->Spectro LambdaMax->Spectro Calculation Concentration Calculation Spectro->Calculation Beer's Law Report Final Report Calculation->Report

Caption: UV-Vis Spectrophotometry method workflow.

Part 3: Comparative Analysis

The choice between RP-HPLC-UV and UV-Vis Spectrophotometry depends critically on the intended application, the complexity of the sample matrix, and the required level of data quality.

FeatureRP-HPLC-UVUV-Vis Spectrophotometry
Specificity High. Capable of separating the analyte from impurities and degradants.[4]Low. Prone to interference from other UV-absorbing compounds in the matrix.
Sensitivity High. Lower LOD and LOQ are generally achievable.Moderate. Generally less sensitive than HPLC.
Speed Slower, due to chromatographic run times.Very fast, with near-instantaneous readings.
Cost Higher initial instrument cost and ongoing solvent/column expenses.Lower instrument cost and minimal consumable costs.
Complexity More complex method development and operation.Simple to develop and operate.
Application Ideal for stability studies, impurity profiling, and analysis of complex mixtures (e.g., formulations, biological samples).Best suited for pure substance assay, dissolution testing, and high-throughput screening in simple matrices.
Expert Insights & Recommendations

As a Senior Application Scientist, my recommendation is guided by the principle of "fitness for purpose."

  • For drug development, stability testing, and quality control of finished products, the RP-HPLC-UV method is unequivocally the superior choice. Its high specificity is essential for ensuring that the quantification is not skewed by impurities or degradation products, a non-negotiable requirement for regulatory submissions.[6][10]

  • For rapid, routine analysis of the pure drug substance or for in-process controls where the sample matrix is simple and well-characterized, the UV-Vis Spectrophotometry method offers a significant advantage in speed and cost-effectiveness. It is an excellent tool for quick checks and high-throughput applications, provided its limitations regarding specificity are understood and controlled for.

Conclusion

Both RP-HPLC-UV and UV-Vis Spectrophotometry are valuable techniques for the quantification of 4-Methoxy-3-biphenylamine hydrochloride, but they serve different analytical needs. The RP-HPLC-UV method provides the high specificity and sensitivity required for comprehensive quality assessment and regulatory compliance. In contrast, the UV-Vis method offers a rapid and economical alternative for simpler, high-volume applications. The selection of the appropriate method requires a thorough understanding of the sample and the analytical objectives. Regardless of the choice, a rigorous validation according to established guidelines like ICH Q2(R1) is paramount to ensure the generation of reliable and defensible scientific data.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]

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  • ResearchGate. HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. [Link]

  • Open Access Pub. Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. [Link]

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  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

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  • ScienceRise: Pharmaceutical Science. Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. [Link]

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  • University of Baghdad Digital Repository. QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. [Link]

  • ACS Publications. Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Royal Society of Chemistry. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • Ukaaz Publications. A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

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Validation

A Researcher's Guide to Navigating the Unseen: A Comparative Framework for Cross-Reactivity Studies of 4-Methoxy-3-biphenylamine hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate world of drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic reality is fraught with chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to a spectrum of consequences ranging from unforeseen adverse effects to reduced efficacy and even regulatory hurdles that can terminate a development program.[1] Conversely, a well-characterized cross-reactivity profile can sometimes unveil new therapeutic opportunities, a concept known as drug repositioning.

This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds. We will use the hypothetical NCE, 4-Methoxy-3-biphenylamine hydrochloride , as a case study to present a systematic, multi-tiered approach to comprehensively evaluate its cross-reactivity profile. As specific biological data for this compound is not publicly available, this document will serve as a foundational blueprint, comparing and contrasting various experimental strategies and providing the causal logic behind each step. Our goal is to equip you with a robust framework to de-risk your own NCEs and make informed decisions in their development.

Pillar 1: Foundational Analysis - Knowing Your Molecule

Before embarking on extensive biological assays, a thorough in silico and physicochemical analysis of 4-Methoxy-3-biphenylamine hydrochloride is paramount. This initial step provides crucial insights that guide the subsequent experimental design.

Structural and Physicochemical Profile

The structure of 4-Methoxy-3-biphenylamine hydrochloride reveals key pharmacophoric features—a biphenyl core, a methoxy group, and an amine hydrochloride salt. These moieties are present in numerous approved drugs, suggesting a pre-existing landscape of potential off-targets.

Physicochemical properties such as lipophilicity (LogP), molecular weight, and pKa are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and can influence its propensity for off-target interactions.[2][3] A high degree of lipophilicity, for instance, is often associated with promiscuous binding to hydrophobic pockets in various proteins.

In Silico Lead Generation for Off-Target Prediction

Modern computational tools allow for a preliminary assessment of potential cross-reactivity. A structural similarity search against databases like PubChem or ChEMBL can identify known drugs or bioactive molecules with similar scaffolds.[4][5] For example, a search for 4-Methoxy-3-biphenylamine hydrochloride might reveal similarities to certain kinase inhibitors, GPCR ligands, or substrates of cytochrome P450 enzymes. This information is invaluable for prioritizing which target families to investigate experimentally.

Pillar 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A logical, tiered approach to experimental screening is the most efficient way to build a comprehensive cross-reactivity profile. This strategy begins with a broad, high-throughput screen to identify potential areas of concern, followed by more focused assays to confirm and characterize these interactions.

Diagram: Tiered Experimental Workflow

Tiered_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity & Risk Assessment T1 Primary Screen (e.g., Eurofins SafetyScreen44) Single High Concentration (e.g., 10 µM) T2 Dose-Response Assays (IC50/EC50 Determination) T1->T2 Hits (>50% inhibition) T3 Functional & Cellular Assays (Agonist vs. Antagonist, etc.) T2->T3 Confirmed Hits T4 Selectivity Index Calculation Orthogonal Assays In Vivo Follow-up T3->T4 Characterized Off-Targets

Caption: A four-tiered workflow for systematic cross-reactivity profiling of a new chemical entity.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a broad panel of biologically relevant targets at a single, high concentration (typically 1-10 µM). Several commercial providers, such as Eurofins Discovery and Reaction Biology, offer well-curated safety panels (e.g., SafetyScreen44, InVEST44) that include targets known to be associated with adverse drug reactions.[6][7][8] These panels often cover a wide range of target classes:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels (including hERG)

  • Kinases

  • Nuclear Receptors

  • Transporters

  • Cytochrome P450 (CYP) Enzymes

The primary goal of this screen is to cast a wide net and identify any potential "hits"—targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

Tier 2: Dose-Response and Affinity Determination

Any hits from the primary screen must be validated. This is achieved by performing dose-response experiments to determine the compound's potency (IC50 for inhibitors, EC50 for activators). A confirmed hit is one that displays a reproducible, concentration-dependent effect. For receptor binding, the affinity (Ki) can be calculated from the IC50 value.

Experimental Protocol Example: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

  • Objective: To determine the Ki of 4-Methoxy-3-biphenylamine hydrochloride for a hypothetical off-target GPCR.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the receptor (e.g., [3H]-ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 4-Methoxy-3-biphenylamine hydrochloride stock solution.

    • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

    • 96-well plates and a filtration apparatus.[9][10]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 4-Methoxy-3-biphenylamine hydrochloride.

    • In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the various concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.[9][11]

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filtermat and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-Methoxy-3-biphenylamine hydrochloride.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional and Cellular Assays

Demonstrating that a compound binds to an off-target is only part of the story. The next crucial step is to understand the functional consequence of this binding. Is the compound an agonist, an antagonist, an inverse agonist, or an allosteric modulator? Functional assays in a cellular context are essential to answer these questions.

For example, if 4-Methoxy-3-biphenylamine hydrochloride binds to a kinase, a cellular phosphorylation assay would be necessary to determine if it inhibits the kinase's activity in a physiological setting.

Experimental Protocol Example: Cellular Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition in a cellular context.

  • Objective: To determine the potency of 4-Methoxy-3-biphenylamine hydrochloride in inhibiting a specific kinase in live cells.

  • Principle: The assay uses a fluorescently labeled antibody that recognizes the phosphorylated form of a kinase substrate. Inhibition of the kinase leads to a decrease in the FRET signal.

  • Materials:

    • Cells engineered to express the target kinase and a GFP-tagged substrate.

    • 4-Methoxy-3-biphenylamine hydrochloride stock solution.

    • Cell culture medium.

    • LanthaScreen™ Tb-anti-pSubstrate antibody.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Methoxy-3-biphenylamine hydrochloride for a specified time.

    • Lyse the cells and add the Tb-anti-pSubstrate antibody.

    • Incubate to allow antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the FRET ratio against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 3: Comparative Analysis and Data Interpretation

A critical aspect of this guide is the objective comparison of the NCE's performance. Since we are working with a hypothetical compound, we will compare its putative data to that of a well-characterized drug, the kinase inhibitor Imatinib . Imatinib is known to have a specific primary target (BCR-Abl) but also exhibits cross-reactivity with other kinases (e.g., c-KIT, PDGFR).[12][13]

Summarizing Cross-Reactivity Data

The results of the tiered screening should be summarized in a clear and concise table.

Target ClassTargetPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Functional EffectSelectivity Index (vs. Primary Target)
Primary Target Kinase X 95% 20 Inhibition 1
Kinasec-KIT85%200Inhibition10
KinasePDGFR70%500Inhibition25
GPCR5-HT2B60%1,500Antagonist75
Ion ChannelhERG15%>10,000->500
CYP EnzymeCYP3A445%8,000Inhibition400

Table 1: Hypothetical Cross-Reactivity Profile of 4-Methoxy-3-biphenylamine hydrochloride.

The Selectivity Index: A Key Metric for Risk Assessment

The Selectivity Index is a crucial metric for quantifying the degree of a compound's specificity. It is calculated by dividing the potency (IC50 or EC50) at an off-target by the potency at the primary target. A higher selectivity index indicates greater selectivity. For example, a selectivity index of 100 means the compound is 100-fold more potent at its primary target than at the off-target. This information is critical for predicting the therapeutic window of a drug candidate.

Comparative Analysis with Imatinib
CompoundPrimary TargetPrimary Target IC50 (nM)Key Off-TargetOff-Target IC50 (nM)Selectivity Index
4-Methoxy-3-biphenylamine hydrochloride (Hypothetical) Kinase X 20 c-KIT 200 10
Imatinib BCR-Abl ~25 c-KIT ~100 ~4

Table 2: Comparative Selectivity of Hypothetical Compound vs. Imatinib.

This comparison provides context. While our hypothetical compound shows some off-target activity on c-KIT, its selectivity index is higher than that of Imatinib, suggesting it may have a more favorable off-target profile in this specific regard.

The Role of Predictive Modeling

Throughout the drug discovery process, computational methods can complement experimental work. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with toxicological endpoints, helping to predict potential liabilities.[14][15][16][17] Furthermore, molecular docking can provide insights into the binding modes of a compound at both its on- and off-targets, which can guide medicinal chemistry efforts to design more selective analogs.[18][19]

Diagram: Off-Target Interaction Pathway

Off_Target_Pathway Compound 4-Methoxy-3- biphenylamine hydrochloride PrimaryTarget Primary Target (Kinase X) Compound->PrimaryTarget Inhibition OffTarget Off-Target (5-HT2B Receptor) Compound->OffTarget Antagonism TherapeuticEffect Desired Therapeutic Effect PrimaryTarget->TherapeuticEffect AdverseEffect Adverse Effect (e.g., Vasoconstriction) OffTarget->AdverseEffect

Caption: A diagram illustrating how a compound can elicit both therapeutic and adverse effects through on- and off-target interactions.

Conclusion and Future Directions

The characterization of a new chemical entity like 4-Methoxy-3-biphenylamine hydrochloride is a complex but manageable process. By adopting a systematic, tiered approach that integrates in silico analysis, broad panel screening, and detailed functional characterization, researchers can build a comprehensive cross-reactivity profile. This data-driven strategy is essential for identifying potential safety liabilities early in development, enabling the selection of drug candidates with the highest probability of success.[1][20][21]

The principles and methodologies outlined in this guide are not merely a checklist but a dynamic framework. The results from each tier should inform the design of subsequent experiments. This iterative process of hypothesis generation, testing, and refinement is the cornerstone of robust scientific inquiry and the key to navigating the unseen complexities of drug-target interactions. As per regulatory guidelines from bodies like the FDA, a thorough understanding of a drug's interaction profile is a non-negotiable component of any submission package.[22][23][24]

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-biphenylamine hydrochloride

The causality behind these rigorous disposal protocols stems from the inherent hazards of aromatic amines as a class. Many are known or suspected to be toxic and pose a significant threat to aquatic life.[1][2] Therefore...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards of aromatic amines as a class. Many are known or suspected to be toxic and pose a significant threat to aquatic life.[1][2] Therefore, a cautious and well-documented approach to disposal is not merely a regulatory requirement but a professional responsibility.

Understanding the Hazard Profile

Due to the lack of a specific SDS for 4-Methoxy-3-biphenylamine hydrochloride, we will infer its potential hazards from a structurally analogous compound, N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride. This analogue is classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed, in contact with skin, or inhaled.[3] It is therefore prudent to handle 4-Methoxy-3-biphenylamine hydrochloride with the same level of caution.

Inferred Hazard Profile:

Hazard CategoryClassificationRationale
Acute Toxicity, Oral Likely Toxic Based on the GHS classification of N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride.[3]
Acute Toxicity, Dermal Likely Toxic Based on the GHS classification of N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride.[3]
Acute Toxicity, Inhalation Likely Toxic Based on the GHS classification of N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride.[3]
Skin Corrosion/Irritation Potential Irritant Aromatic amines can cause skin irritation.[4]
Eye Damage/Irritation Potential Irritant Aromatic amines can cause serious eye irritation.[4]
Aquatic Toxicity Potentially Harmful Aromatic amines can be toxic to aquatic life.[1][2]

This inferred hazard profile underscores the necessity of the stringent disposal procedures outlined below.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxy-3-biphenylamine hydrochloride.

Caption: Disposal workflow for 4-Methoxy-3-biphenylamine hydrochloride.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent use of appropriate PPE. This is a non-negotiable first line of defense against potential exposure.

  • Work Area Preparation : Ensure your workspace is clean and uncluttered. Have a designated area for waste accumulation.

  • Personal Protective Equipment : Before handling the chemical in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear:

    • Gloves : Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

    • Eye Protection : Chemical safety goggles are required to protect against splashes.

    • Lab Coat : A flame-resistant lab coat should be worn and buttoned to protect from spills.

Part 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures that the waste is managed correctly by disposal facilities.

  • Segregate Amine Waste : Keep 4-Methoxy-3-biphenylamine hydrochloride waste separate from other chemical waste streams, especially strong oxidizing agents, with which it may react.[5][6]

  • Choose an Appropriate Container :

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof lid.

    • Ensure the container is in good condition, free from cracks or contamination.

  • Containerize Waste :

    • For solid waste (e.g., contaminated weigh paper, gloves), place it directly into the designated solid waste container.

    • For liquid waste (e.g., unused solutions), carefully pour it into the designated liquid waste container.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Part 3: Labeling and Temporary Storage

Accurate labeling is a critical compliance point under regulations set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7]

  • Label the Waste Container : The label must be legible and securely affixed to the container. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxy-3-biphenylamine hydrochloride"

    • An indication of the hazards (e.g., "Toxic")

    • The date when waste was first added to the container (the "accumulation start date")

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The storage area must be cool, dry, and well-ventilated.

    • Store away from direct sunlight and heat sources.[5]

Part 4: Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and qualified entity to ensure compliance with the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Contact Environmental Health & Safety (EHS) : Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Prohibited Disposal Methods :

    • Do NOT dispose of 4-Methoxy-3-biphenylamine hydrochloride down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.[5]

    • Do NOT dispose of this chemical in the regular trash. This is a violation of hazardous waste regulations and poses a risk to sanitation workers and the environment.

  • Recommended Disposal Method : The most common and environmentally responsible method for the disposal of aromatic amines is incineration by a licensed hazardous waste disposal facility.[9] Your EHS department will ensure that the waste is transported to such a facility.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-Methoxy-3-biphenylamine hydrochloride, thereby fostering a culture of safety and environmental responsibility within the scientific community.

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Handling

A Comprehensive Guide to the Safe Handling of 4-Methoxy-3-biphenylamine hydrochloride

Hazard Assessment: Understanding the Risks 4-Methoxy-3-biphenylamine hydrochloride is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including skin irritation, and some are recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

4-Methoxy-3-biphenylamine hydrochloride is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including skin irritation, and some are recognized as potential carcinogens[1][2]. The hydrochloride salt form generally implies good water solubility. The primary routes of exposure are inhalation of dust, skin contact, and ingestion[2][3]. Given the structure, it is prudent to treat this compound as potentially harmful and handle it with the appropriate precautions to minimize exposure.

Key Potential Hazards:

  • Skin Irritation and Absorption: Aromatic amines can be absorbed through the skin and may cause irritation[1][4].

  • Eye Irritation: Like many fine chemical dusts, this compound is likely to cause serious eye irritation[4][5].

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the mucous membranes and upper respiratory tract[3][5].

  • Carcinogenicity: Many aromatic amines are considered suspect carcinogens[1]. Therefore, it is crucial to handle this compound in accordance with guidelines for handling potential carcinogens[6][7][8][9].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Methoxy-3-biphenylamine hydrochloride. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling amines[4][10]. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection.
Eyes Safety goggles with side shields or a face shieldProtects against splashes and airborne dust particles[4][11].
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination[4].
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[4].

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict operational protocol is paramount to minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All work with 4-Methoxy-3-biphenylamine hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure[1][4].

  • Gather Materials: Before starting, ensure all necessary equipment, including a calibrated balance, weighing paper, spatulas, and waste containers, are within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

Weighing and Handling the Compound

The following workflow illustrates the key steps for safely handling 4-Methoxy-3-biphenylamine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 handle1 Carefully weigh the required amount of compound prep2->handle1 handle2 Use a spatula to transfer the powder handle1->handle2 handle3 Clean any spills immediately with a damp cloth handle2->handle3 clean1 Dispose of all contaminated materials in a labeled hazardous waste container handle3->clean1 clean2 Wipe down the work surface clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 4-Methoxy-3-biphenylamine hydrochloride.

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking[8][12][13].

  • Do not store food or beverages in the laboratory[8].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill: If a small amount of powder is spilled within the fume hood, carefully wipe it up with a damp cloth and place the cloth in a sealed, labeled hazardous waste container.

  • Major Spill: In the case of a larger spill, evacuate the area and alert your institution's environmental health and safety (EHS) office.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[14].

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[14][15]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[16].

  • Ingestion: Do not induce vomiting. Seek immediate medical attention[3][17].

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methoxy-3-biphenylamine hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container[4][18].

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "4-Methoxy-3-biphenylamine hydrochloride"[4].

  • Disposal Route: This chemical waste should be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash[4][19].

Conclusion: Fostering a Culture of Safety

The safe handling of 4-Methoxy-3-biphenylamine hydrochloride is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe handling protocols, and having a clear plan for emergencies and disposal, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant and informed.

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